3-Fluoro-N1-methylbenzene-1,2-diamine
Description
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Properties
IUPAC Name |
3-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJWZLKKWVVQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287148 | |
| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947255-03-0 | |
| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947255-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-N1-methylbenzene-1,2-diamine CAS number 947255-03-0
An In-Depth Technical Guide to 3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0)
Abstract
3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted phenylenediamine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring a fluorine atom, a primary amine, and a secondary N-methyl amine ortho to each other, makes it a highly valuable intermediate for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a validated synthetic approach, robust analytical characterization methods, and critical safety protocols. The insights herein are curated to empower researchers in medicinal chemistry and materials science to effectively utilize this compound in their discovery and development workflows. Substituted diaminobenzenes are recognized as vital starting materials for a wide array of biologically active compounds, including arylbenzimidazoles and benzotriazolium salts[1].
Core Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its successful application. 3-Fluoro-N1-methylbenzene-1,2-diamine is a nuanced molecule whose reactivity is governed by the interplay of its electron-donating amine groups and the electron-withdrawing fluorine atom.
Key Identifiers and Properties
The following table summarizes the essential physicochemical data for this compound, compiled from authoritative databases[2][3].
| Property | Value | Source(s) |
| CAS Number | 947255-03-0 | [2][3] |
| Molecular Formula | C₇H₉FN₂ | [2][3] |
| Molecular Weight | 140.16 g/mol | [2][3] |
| IUPAC Name | 3-fluoro-N1-methylbenzene-1,2-diamine | [2] |
| SMILES | CNC1=C(C(=CC=C1)F)N | [2] |
| InChIKey | LAJWZLKKWVVQBH-UHFFFAOYSA-N | [2] |
| Calculated LogP (XLogP3) | 1.3 | [2] |
| Storage Conditions | Recommended: +4°C, Refrigerated | [3][4] |
Synthesis and Purification: A Mechanistic Approach
While a specific, peer-reviewed synthesis for 3-Fluoro-N1-methylbenzene-1,2-diamine is not widely published, a robust and logical pathway can be designed based on well-established reactions for analogous phenylenediamines[5][6][7]. The most reliable method involves the selective reduction of a nitroaniline precursor.
Proposed Synthetic Pathway
The synthesis hinges on the catalytic transfer hydrogenation of a suitable N-methylated fluoro-nitroaniline. This method is favored for its high yield, selectivity, and environmentally benign nature compared to other reduction techniques[6]. The logical precursor, 3-fluoro-N-methyl-2-nitroaniline , can be reduced to the target diamine.
The overall transformation is: 3-fluoro-N-methyl-2-nitroaniline → 3-Fluoro-N1-methylbenzene-1,2-diamine
A general patent describes a two-step process for similar compounds: methylation of a nitroaniline followed by reduction, which avoids the formation of N,N-dimethyl byproducts and is suitable for industrial scale-up[7].
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 3-methyl-1,2-phenylenediamine, which is prepared by the reduction of 2-methyl-6-nitroaniline[8].
Objective: To reduce the nitro group of 3-fluoro-N-methyl-2-nitroaniline to a primary amine, yielding the final product.
Materials:
-
3-fluoro-N-methyl-2-nitroaniline (1 equivalent)
-
Palladium on carbon (5% Pd/C, ~0.1 g per 30 mmol of substrate)
-
Methanol (as solvent)
-
Hydrogen source (Hydrogen gas cylinder or a hydrogen donor like hydrazine hydrate)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Step-by-Step Methodology:
-
Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped for balloon hydrogenation) is charged with a solution of 3-fluoro-N-methyl-2-nitroaniline dissolved in methanol.
-
Inerting: The vessel is purged with an inert gas (N₂ or Ar) to remove all oxygen. This is a critical safety step, as hydrogen and palladium can be pyrophoric in the presence of air.
-
Catalyst Addition: The 5% Pd/C catalyst is carefully added to the solution under the inert atmosphere.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
-
Causality: Palladium on carbon is an excellent catalyst for hydrogenation. It provides a surface (the carbon support) for the catalyst (palladium), where the nitro compound and hydrogen can adsorb and react efficiently. The reaction proceeds until the theoretical amount of hydrogen is consumed, which can be monitored by a pressure gauge.
-
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, the reaction vessel is carefully purged again with inert gas to remove excess hydrogen.
-
The catalyst is removed by vacuum filtration through a pad of Celite®. Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a particle-free filtrate.
-
The filtrate is concentrated under reduced pressure (rotary evaporation) to remove the methanol.
-
-
Purification: The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., petroleum ether or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid[8].
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target diamine.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound.
Standard QC Methodologies
A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will reveal the precise arrangement of atoms and the success of the nitro group reduction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) is used to determine the exact mass to within a few parts per million.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area of the main peak.
Expected Analytical Data
The following table outlines the expected data for a successfully synthesized and purified sample.
| Analysis Type | Expected Results |
| ¹H NMR | - Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm), showing splitting from H-H and H-F couplings.- Amine Protons (3H): Two broad singlets for the -NH₂ (2H) and -NHCH₃ (1H) groups, which may exchange with D₂O.- Methyl Protons (3H): A singlet or doublet (due to coupling with N-H) for the -CH₃ group, typically around 2.8-3.2 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant. |
| MS (ESI+) | - [M+H]⁺: Expected peak at m/z = 141.08, corresponding to the protonated molecule (C₇H₁₀FN₂⁺). |
| HPLC | - Purity: >95% (ideally >98%) by peak area integration at a suitable wavelength (e.g., 254 nm). |
Quality Control Workflow Diagram
Caption: Standard workflow for analytical quality control.
Safety, Handling, and Storage
3-Fluoro-N1-methylbenzene-1,2-diamine is classified as a hazardous substance and requires strict handling protocols. The GHS hazard information is derived from the ECHA C&L Inventory[2].
GHS Hazard Identification
-
Pictograms: Danger
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation[9][10].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[11].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not in contact with the material.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[10].
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[9][10]. For long-term stability, refrigeration at +4°C is recommended[3][4]. Store away from incompatible materials such as strong oxidizing agents[11].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0) is a potent chemical intermediate with significant utility in the synthesis of novel pharmaceuticals and advanced materials. Its successful and safe application is predicated on a thorough understanding of its properties, a well-designed synthetic route, stringent analytical validation, and uncompromising adherence to safety protocols. This guide provides the foundational knowledge and practical insights required for researchers to leverage this valuable building block to its full potential.
References
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PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
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Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Fluoro-o-phenylenediamine. Retrieved from [Link]
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Banks, R. E., Haszeldine, R. N., & Lalu, J. P. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Journal of the Chemical Society C: Organic, 1514. Retrieved from [Link]
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Solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these properties, solubility is a critical determinant of a drug's fate in the body. Insufficient solubility can lead to low absorption and bioavailability, rendering an otherwise potent compound ineffective.[1] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is not just advantageous, but essential.[2]
3-Fluoro-N1-methylbenzene-1,2-diamine (C₇H₉FN₂) is an aromatic diamine with structural motifs that are common in medicinal chemistry.[3] The presence of a fluorine atom and an N-methyl group suggests a nuanced solubility profile that warrants careful investigation. This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound in organic solvents, which are crucial for various stages of drug development, from synthesis and purification to formulation and preclinical testing.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecular structure of 3-Fluoro-N1-methylbenzene-1,2-diamine is paramount to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₉FN₂ | PubChem[3] |
| Molecular Weight | 140.16 g/mol | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
The XLogP3 value of 1.3 suggests a moderate level of lipophilicity. The presence of two hydrogen bond donors (the primary and secondary amine groups) and three acceptors (the two nitrogen atoms and the fluorine atom) indicates the potential for significant interactions with both protic and aprotic polar solvents.
The Influence of the Fluorine Substituent
The introduction of a fluorine atom into an organic molecule can have profound effects on its physicochemical properties.[4] Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity.[5] In the context of solubility, the effects of fluorination can be complex:
-
Increased Lipophilicity: In many cases, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.[6]
-
Altered Hydrogen Bonding: A fluorine atom can act as a weak hydrogen bond acceptor. More significantly, its strong electron-withdrawing effect can increase the acidity of nearby N-H bonds, making them more potent hydrogen bond donors and potentially improving solvation in protic solvents.[7]
-
Metabolic Stability: Fluorine substitution at a potential site of metabolism can block oxidation, which is a key consideration in drug design, though not directly related to solubility.[5]
The Impact of N-Methylation
N-methylation is a common strategy in medicinal chemistry to modulate a compound's properties.[8] The effect of N-methylation on solubility is not always straightforward and can be highly dependent on the molecular context.[9][10]
-
Reduced Hydrogen Bonding: The conversion of a primary amine to a secondary amine reduces the number of N-H hydrogen bond donors by one. This can decrease solubility in highly polar, protic solvents where hydrogen bonding is the dominant intermolecular force.
-
Increased Lipophilicity: The addition of a methyl group generally increases the nonpolar surface area of the molecule, which can lead to increased lipophilicity and better solubility in less polar solvents.[9]
-
Conformational Changes: N-methylation can induce conformational changes that may either shield or expose other polar functional groups, thereby indirectly affecting solubility.[10]
The interplay of these effects for 3-Fluoro-N1-methylbenzene-1,2-diamine will determine its solubility in a given solvent. A systematic experimental evaluation is therefore essential.
Theoretical Framework for Solubility
Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principle that a substance will dissolve in a solvent if the Gibbs free energy of the system decreases. This is influenced by the enthalpy and entropy of mixing. For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a compound in a solvent at a specific temperature.
Materials and Equipment
-
3-Fluoro-N1-methylbenzene-1,2-diamine (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Experimental Workflow
Detailed Protocol
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of 3-Fluoro-N1-methylbenzene-1,2-diamine of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards by HPLC or LC-MS to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid 3-Fluoro-N1-methylbenzene-1,2-diamine to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved particles. Alternatively, centrifuge the samples and carefully collect the supernatant.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC or LC-MS using the same method as for the calibration standards.
-
-
Data Analysis:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in that solvent at the specified temperature.
-
Anticipated Solubility Profile and Interpretation
Based on the structural features of 3-Fluoro-N1-methylbenzene-1,2-diamine, a hypothetical solubility profile can be predicted. This should be confirmed and refined with experimental data.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The molecule has a significant dipole moment and can engage in dipole-dipole interactions. |
| Nonpolar | Toluene, Heptane | Low to Moderate | The aromatic ring and methyl group provide some nonpolar character, but the polar amine and fluorine groups will limit solubility. |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in organic solvents. By combining a theoretical understanding of its structural features with a robust experimental protocol, researchers can generate the critical data needed to advance their drug development programs. Future work should focus on generating a comprehensive experimental dataset for a wide range of pharmaceutically relevant solvents and at different temperatures. Additionally, the determination of solubility in aqueous buffers at various pH values will be crucial for predicting its behavior in physiological environments.
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PubChem. (n.d.). N-Methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved January 26, 2026, from [Link]
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Ma, J. A., & Cahard, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(23), 6398-6413. [Link]
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SDD. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Sygnature Discovery. Retrieved January 26, 2026, from [Link]
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Yang, X. L., Feng, Z. Q., & Hao, L. Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved January 26, 2026, from [Link]
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Deane, C. M., & Kenny, P. W. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 5(11), 1663-1672. [Link]
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Lin, C. L., & Lin, J. T. (2011). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Mini reviews in medicinal chemistry, 11(10), 863–874. [Link]
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Ciupak, O., Biernacki, K., Rachon, J., Witt, D., & Demkowicz, S. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Research Square. [Link]
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PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]
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Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 26, 2026, from [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(19), 7987–8007. [Link]
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Li, H., Wang, H., Li, Y., Wang, Y., & Chen, C. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]
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Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine that presents a compelling case study in regioselective chemistry. Possessing two amine groups with distinct electronic and steric environments—a primary amine at the 2-position and a secondary N-methylated amine at the 1-position, further influenced by a fluorine atom at the 3-position—this molecule offers a nuanced reactivity profile. This technical guide provides a comprehensive analysis of the factors governing the differential reactivity of these two amine centers. We will delve into the electronic and steric effects of the substituents, predict the regioselectivity of common synthetic transformations such as acylation, sulfonylation, and diazotization, and provide experimentally grounded protocols to exploit this differential reactivity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the strategic design of synthetic routes involving this versatile building block.
Introduction: The Chemical Landscape of 3-Fluoro-N1-methylbenzene-1,2-diamine
Ortho-phenylenediamines are a cornerstone of heterocyclic chemistry, most notably in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The introduction of substituents onto the aromatic ring and the nitrogen atoms allows for the fine-tuning of the molecule's physical, chemical, and biological properties. 3-Fluoro-N1-methylbenzene-1,2-diamine (Figure 1) is a prime example of such a tailored building block.
Figure 1. Structure of 3-Fluoro-N1-methylbenzene-1,2-diamine.
The strategic placement of the fluoro, methyl, and two amino groups at adjacent positions on the benzene ring creates a system where the two nitrogen atoms are chemically non-equivalent. Understanding and predicting the reactivity of each amine group is paramount for its effective utilization in multi-step syntheses. This guide will dissect the interplay of inductive, resonance, and steric effects to provide a predictive framework for the regioselective functionalization of this molecule.
Unraveling the Differentiated Reactivity: A Tale of Two Amines
The reactivity of the primary amine (-NH₂) at the C2 position and the secondary amine (-NHCH₃) at the C1 position is governed by a delicate balance of electronic and steric factors.
Electronic Effects: The Push and Pull of Substituents
The nucleophilicity and basicity of an aromatic amine are significantly influenced by the electronic nature of the substituents on the ring and on the nitrogen atom itself.
-
The Fluorine Atom (-F): Located at the C3 position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho and meta positions. For the primary amine at C2, the fluorine at C3 is in an ortho position, leading to a significant decrease in its electron density. This reduction in electron density makes the C2-NH₂ group less basic and less nucleophilic.
-
The N-Methyl Group (-CH₃): The methyl group attached to the nitrogen at C1 is an electron-donating group (+I effect). This inductive effect increases the electron density on the nitrogen atom of the secondary amine, thereby enhancing its basicity and nucleophilicity compared to a non-alkylated aniline.
The interplay of these electronic effects is summarized in the table below:
| Amine Group | Position | Key Electronic Influences | Predicted Basicity/Nucleophilicity |
| Primary Amine | C2 | Strong -I effect from ortho-Fluoro group | Decreased |
| Secondary Amine | C1 | +I effect from N-Methyl group | Increased |
Based on these electronic considerations alone, the secondary amine at C1 is predicted to be the more reactive site for electrophilic attack.
Steric Effects: The Gatekeeper of Reactivity
Steric hindrance plays a crucial role in dictating the accessibility of the lone pair of electrons on the nitrogen atoms to incoming electrophiles.
-
The N-Methyl Group (-CH₃): The presence of the methyl group on the C1-amine introduces steric bulk around this nitrogen atom. This steric hindrance can impede the approach of bulky electrophiles, potentially favoring reaction at the less hindered primary amine at C2. The "ortho effect" in substituted anilines, where an ortho substituent can sterically hinder the solvation of the anilinium ion, also contributes to a decrease in basicity.[1][2]
-
The Primary Amine (-NH₂): The primary amine at C2 is sterically less encumbered compared to the N-methylated amine, making it more accessible to a wider range of reagents.
The following diagram illustrates the steric environments of the two amine groups.
Sources
Methodological & Application
Synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-fluoro-2-nitrobenzene
Application Note: A-0089
Title: A-0089: High-Yield Synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-Fluoro-2-nitrobenzene for Pharmaceutical and Materials Science Applications
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. Starting from the commercially available 1-fluoro-2-nitrobenzene, the synthesis involves a nucleophilic aromatic substitution with methylamine, followed by a robust reduction of the nitro group. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and scalability. The described methodology is designed for researchers in drug development and chemical synthesis, providing a reliable pathway to this important intermediate.
Introduction
Substituted phenylenediamines are a critical class of intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Specifically, fluorinated and N-alkylated phenylenediamines are of significant interest due to the unique physicochemical properties imparted by the fluorine atom and the modulation of reactivity and solubility by the N-alkyl group. The target molecule, 3-Fluoro-N1-methylbenzene-1,2-diamine, serves as a key precursor for the development of benzimidazoles, benzotriazoles, and other heterocyclic systems with diverse biological activities.[3] This document outlines a validated, efficient, and scalable two-step synthesis from 1-fluoro-2-nitrobenzene.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Reaction of 1-fluoro-2-nitrobenzene with methylamine to form 3-Fluoro-N-methyl-2-nitroaniline.
-
Step 2: Nitro Group Reduction - Reduction of the nitro intermediate to the desired 3-Fluoro-N1-methylbenzene-1,2-diamine using a suitable reducing agent.
Caption: Overall two-step synthesis pathway.
Mechanistic Considerations
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is a classic SNAr reaction. The electron-withdrawing nitro group (-NO2) strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom is a good leaving group in this context. Methylamine, a potent nucleophile, attacks the carbon atom bearing the fluorine, proceeding through a resonance-stabilized Meisenheimer complex. Subsequent departure of the fluoride ion yields the N-methylated product.
Step 2: Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[4] This process involves a six-electron transfer.[5] While various methods exist, including catalytic hydrogenation and metal-acid reductions, this protocol will focus on a common laboratory-scale method.[5][6] The mechanism generally proceeds through several intermediates, such as nitroso and hydroxylamine species, before reaching the final amine.[7]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Fluoro-2-nitrobenzene | 99% | Sigma-Aldrich[8] |
| Methylamine solution | 40 wt. % in H2O | Acros Organics |
| Ethanol | 200 proof, ACS grade | Fisher Scientific |
| Sodium Borohydride | ≥97%, extra pure | Carl ROTH |
| Dichloromethane (DCM) | ACS grade | VWR |
| Magnesium Sulfate (MgSO4) | Anhydrous | Alfa Aesar |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer with heating | IKA | |
| Reflux condenser | Chemglass | |
| Separatory funnel | ||
| Rotary evaporator | Heidolph |
Step 1: Synthesis of 3-Fluoro-N-methyl-2-nitroaniline
Caption: Experimental workflow for Step 1.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol).
-
Add ethanol (100 mL) and stir until the starting material is fully dissolved.
-
Slowly add the methylamine solution (40 wt. % in H2O, 16.5 mL, 212.7 mmol) dropwise over 15 minutes. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with an additional portion of DCM (25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product, 3-Fluoro-N-methyl-2-nitroaniline, as a yellow-orange solid. The product is often of sufficient purity for the next step.
-
Expected Yield: 9.8 - 10.5 g (82-88%)
-
Characterization: 1H NMR, 13C NMR, LC-MS
-
Step 2: Reduction of 3-Fluoro-N-methyl-2-nitroaniline
Caption: Experimental workflow for Step 2.
Procedure:
-
In a 500 mL round-bottom flask, suspend 3-Fluoro-N-methyl-2-nitroaniline (10.0 g, 58.8 mmol) in ethanol (200 mL).
-
Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Carefully add sodium borohydride (11.1 g, 294 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.[9]
-
After the addition is complete, stir the reaction at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.
-
Concentrate the mixture on a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate in vacuo to obtain the crude 3-Fluoro-N1-methylbenzene-1,2-diamine.
-
If necessary, purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Expected Yield: 7.2 - 7.9 g (78-85%)
-
Characterization: 1H NMR, 13C NMR, LC-MS, HRMS
-
Safety and Handling Precautions
5.1. Chemical Hazards
| Chemical | Hazards | Handling Precautions |
| 1-Fluoro-2-nitrobenzene | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. | Handle in a chemical fume hood. Wear appropriate PPE including gloves, lab coat, and safety glasses.[10][11] Avoid breathing vapors. |
| Methylamine | Flammable, corrosive, toxic. | Work in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE. |
| Sodium Borohydride | Water-reactive, releasing flammable gases.[9] Toxic if swallowed or in contact with skin.[9] Causes severe skin burns and eye damage.[9] | Handle under an inert atmosphere if possible, and protect from moisture.[9] Avoid contact with water and acids.[12] Use in a fume hood. |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use in a fume hood. Wear appropriate PPE. |
5.2. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Applications
Substituted phenylenediamines are versatile building blocks in organic synthesis.[3] 3-Fluoro-N1-methylbenzene-1,2-diamine can be utilized in the synthesis of:
-
Bioactive Heterocycles: As a precursor for benzimidazoles, which are present in numerous FDA-approved drugs.
-
Materials Science: For the development of novel polyamides and other polymers with enhanced thermal stability and specific electronic properties.
-
Agrochemicals: As a scaffold for new classes of herbicides and fungicides.
Conclusion
The two-step synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-fluoro-2-nitrobenzene presented in this application note is a reliable and high-yielding procedure suitable for laboratory and pilot scales. The protocol provides detailed instructions, safety information, and mechanistic context to enable researchers to successfully synthesize this valuable intermediate for their research and development needs.
References
- Vertex AI Search. (2014).
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- University of California. (2012).
- Fisher Scientific. (2025).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.).
- Sigma-Aldrich. (2024).
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students.
- ACS Publications. (2023).
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). Selective mono‐N‐methylation of various substituted diamines using....
- National Institutes of Health. (n.d.).
- The Ohio State University. (n.d.). Sodium Borohydride SOP.
- Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.
- ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine.
- MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Thermo Fisher Scientific. (2025).
- Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (2025).
- ChemicalBook. (n.d.). 1-Fluoro-3-nitrobenzene synthesis.
- ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products.
- ChemicalBook. (2025).
- ACS Publications. (2021).
- ResearchGate. (2025). Reduction of Nitrobenzene to Aniline.
- ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- Duke University. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.
- Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitrobenzene 99%.
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The Strategic Application of 3-Fluoro-N1-methylbenzene-1,2-diamine in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthetic intermediates, 3-Fluoro-N1-methylbenzene-1,2-diamine has emerged as a particularly valuable scaffold. Its unique structural features—a fluorine substituent, a methylated amine, and an ortho-diamine arrangement—provide a powerful toolkit for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the application of 3-Fluoro-N1-methylbenzene-1,2-diamine, offering detailed protocols and insights into its strategic deployment in medicinal chemistry programs, with a particular focus on the synthesis of kinase and PARP inhibitors.
The Rationale for Fluorination and N-Methylation: Enhancing Drug-Like Properties
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and physicochemical properties.[1] The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity (3.98 on the Pauling scale) can profoundly influence the local electronic environment of a molecule.[1] This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and increased membrane permeability.
The N-methylation of the diamine introduces another layer of control. The methyl group can provide steric hindrance that influences the conformation of the final molecule, potentially locking it into a bioactive conformation. Furthermore, it can modulate the basicity of the nitrogen atom, which can be critical for optimizing interactions with the biological target and improving oral bioavailability. The combination of these features makes 3-Fluoro-N1-methylbenzene-1,2-diamine a highly attractive starting material for the synthesis of complex heterocyclic systems with therapeutic potential.
Core Application: A Gateway to Bioactive Benzimidazoles
A primary and highly effective application of 3-Fluoro-N1-methylbenzene-1,2-diamine is in the synthesis of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates with diverse biological activities, including antiviral, antifungal, and anticancer properties. The ortho-diamine functionality of 3-Fluoro-N1-methylbenzene-1,2-diamine provides a reactive handle for the facile construction of the benzimidazole ring system through condensation with various electrophilic partners.
Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine: A Key Intermediate
A crucial intermediate that can be readily synthesized from 3-Fluoro-N1-methylbenzene-1,2-diamine is 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine. This compound serves as a versatile platform for further elaboration into more complex drug molecules.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine
This two-step protocol provides a reliable method for the synthesis of the title compound, starting from commercially available 2,4-difluoronitrobenzene.
Step 1: Synthesis of 4-Fluoro-N-methyl-2-nitroaniline
-
Reaction: To a solution of 1,4-difluoro-2-nitrobenzene (20 g, 126 mmol) in a sealed tube, add aqueous methylamine (120 mL, 377 mmol) at room temperature.
-
Reaction Time: Allow the reaction to stir for 5 hours.
-
Work-up: Monitor the reaction progress by TLC and LCMS. Upon completion, quench the reaction mixture with ice-cold water (100 mL) and stir for 10 minutes. A solid precipitate will form. Filter the solid and dry it under vacuum.
-
Yield: This procedure affords crude 4-fluoro-N-methyl-2-nitroaniline (18 g, 84%) as an orange solid.
Step 2: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine
-
Reaction: To a stirred solution of 4-fluoro-N-methyl-2-nitroaniline (18 g, 106 mmol) in ethyl acetate (90 mL) and demineralized water (90 mL) at room temperature, add zinc dust (69.2 g, 1.06 mol) and ammonium chloride (84.9 g, 1.59 mol).
-
Reaction Time: Stir the resulting reaction mixture for 3 hours at room temperature.
-
Work-up: Monitor the reaction progress by TLC and LCMS. After completion, filter the reaction mixture through a celite bed and wash the celite bed with ethyl acetate (2 x 50 mL). Dilute the resulting filtrate with demineralized water (300 mL) and extract with ethyl acetate (2 x 250 mL). Separate the organic layer, dry it over anhydrous sodium sulphate, and concentrate under reduced pressure.
-
Yield: This procedure affords crude 4-fluoro-N1-methylbenzene-1,2-diamine (14 g, 94%) as a brown solid.
Protocol 2: Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine from 4-Fluoro-N1-methylbenzene-1,2-diamine
This protocol details the cyclization of the diamine to form the corresponding benzimidazole.
-
Reaction: To a stirred solution of 4-fluoro-N1-methylbenzene-1,2-diamine, add an appropriate cyclizing agent. Common reagents for this transformation include cyanogen bromide or a carbodiimide followed by an amine source.
-
Reaction Conditions: The reaction conditions will vary depending on the chosen cyclizing agent. Typically, the reaction is carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.
-
Work-up: Upon completion of the reaction, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Application in the Synthesis of Kinase and PARP Inhibitors
The 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine scaffold is a key building block in the synthesis of potent and selective inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP). These enzymes are critical targets in oncology, and their inhibition has led to the development of several successful cancer therapies.
Kinase Inhibitors
The benzimidazole core can be readily functionalized at the 2-amino position and on the benzene ring to generate libraries of compounds for screening against various kinase targets. The fluorine atom at the 5-position can enhance binding to the ATP-binding pocket of many kinases through favorable interactions with the hinge region. The N-methyl group can provide a vector for further substitution to explore different regions of the kinase active site.
PARP Inhibitors
PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. The benzimidazole scaffold can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes. The 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine core provides a solid foundation for the design of potent and selective PARP inhibitors.
Data Presentation
| Compound | Starting Material | Key Transformation | Therapeutic Target | Reference |
| 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine | 4-Fluoro-N1-methylbenzene-1,2-diamine | Cyclization with cyanogen bromide | Intermediate | Patent WO2024130173A1 |
| Substituted Benzimidazole | 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine | N-arylation/amidation | Kinases, PARP | General literature |
Visualizations
Experimental Workflow: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine
Caption: Synthetic pathway for 3-Fluoro-N1-methylbenzene-1,2-diamine.
Logical Relationship: From Building Block to Bioactive Scaffold
Caption: The role of the diamine in generating bioactive scaffolds.
Conclusion
3-Fluoro-N1-methylbenzene-1,2-diamine is a versatile and highly valuable building block in medicinal chemistry. Its strategic incorporation into drug discovery programs, particularly for the synthesis of benzimidazole-based kinase and PARP inhibitors, offers a powerful approach to fine-tuning the properties of lead compounds. The synthetic protocols provided herein are robust and scalable, enabling the efficient production of key intermediates. As the demand for novel and effective therapeutics continues to grow, the importance of intelligently designed building blocks like 3-Fluoro-N1-methylbenzene-1,2-diamine will undoubtedly continue to increase.
References
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Benzimidazole derivatives.
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Application Notes and Protocols for the Reduction of Nitroanilines to Diamines
Introduction: The Strategic Importance of Phenylenediamines
Phenylenediamines (or diaminobenzenes) are cornerstone chemical intermediates in a vast array of industrial and research applications. Their utility stems from the presence of two reactive amine functionalities on an aromatic ring, making them ideal precursors for high-performance polymers such as aramids, polyimides, and polyurethanes. They are also integral to the synthesis of antioxidants, vulcanization accelerators in the rubber industry, and, perhaps most visibly, as key components in the formulation of hair dyes and pigments.[1][2] The controlled and efficient synthesis of phenylenediamines from their nitroaniline precursors is, therefore, a reaction of significant academic and commercial interest.
This document provides a comprehensive guide to the experimental setups for the reduction of nitroanilines. It is designed for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps, but also the underlying chemical rationale to empower informed experimental design and troubleshooting.
Choosing Your Reduction Strategy: A Comparative Overview
The conversion of a nitro group to an amine is a six-electron reduction. Several methodologies can achieve this transformation, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the substrate's sensitivity to reaction conditions, the desired scale of the reaction, available equipment, and considerations of cost and environmental impact.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney® Ni catalyst | 1-5 MPa H₂, 50-120°C, various solvents | High yield and purity, clean reaction, catalyst can be recycled.[3] | Requires specialized high-pressure equipment, potential for side reactions with other reducible functional groups.[4] |
| Bechamp Reduction | Iron (Fe) powder and acid (e.g., HCl, Acetic Acid) | Acidic aqueous or alcoholic media, reflux | Cost-effective, tolerant of many functional groups.[5][6] | Generates large amounts of iron oxide sludge, making work-up challenging.[6] |
| Stannous Chloride Reduction | Tin(II) chloride (SnCl₂) and acid (e.g., HCl) | Acidic alcoholic or aqueous solution, often heated | Mild conditions, good for sensitive substrates.[4] | Stoichiometric amounts of tin salts are produced, which can be difficult to remove and have environmental concerns.[7] |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic mixtures, often basic | Mild and inexpensive reagent.[8] | Can be sluggish, work-up can be complicated by sulfur byproducts. |
Reaction Mechanisms: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes.
Catalytic Hydrogenation
This process involves the heterogeneous catalysis where molecular hydrogen is activated on the surface of a metal catalyst.
Caption: Catalytic Hydrogenation Workflow.
The nitroaniline adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed atomic hydrogen, passing through nitroso and hydroxylamine intermediates before the final amine is formed and desorbed.[9]
Metal/Acid Reductions (Bechamp and SnCl₂)
These are examples of dissolving metal reductions. The metal acts as the electron source, and the acid serves as the proton source. The reaction proceeds via a series of single-electron transfers.
Caption: Electron and Proton Transfer in Metal/Acid Reductions.
The mechanism for the Bechamp reduction is complex but is believed to involve the formation of ferrous hydroxide, which is the actual reducing species.[6][10] The SnCl₂ reduction involves the oxidation of Sn(II) to Sn(IV).[7]
Experimental Protocols
Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Nitroanilines and phenylenediamines can be toxic and are potential skin sensitizers.[11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 1: Catalytic Hydrogenation of p-Nitroaniline
This method is highly efficient and provides a high-purity product.[3]
-
Materials:
-
p-Nitroaniline (13.8 g, 0.1 mol)
-
10% Palladium on carbon (Pd/C), 50% wet (approx. 0.5 g)
-
Ethanol (150 mL)
-
High-pressure autoclave with stirring mechanism
-
Hydrogen gas source
-
-
Procedure:
-
Add p-nitroaniline and ethanol to the autoclave.
-
Carefully add the wet Pd/C catalyst.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen to remove all oxygen.
-
Pressurize the autoclave to 3.0 MPa with hydrogen.
-
Begin stirring and heat the mixture to 80-90°C.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen before opening.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.
-
Remove the solvent from the filtrate under reduced pressure to yield crude p-phenylenediamine.
-
Purify by recrystallization from water or a mixture of ethanol and water.
-
Protocol 2: Bechamp Reduction of m-Nitroaniline
A classic and cost-effective method.[5][6]
-
Materials:
-
m-Nitroaniline (13.8 g, 0.1 mol)
-
Iron powder, fine mesh (25 g, 0.45 mol)
-
Concentrated Hydrochloric Acid (2 mL)
-
Ethanol (100 mL)
-
Water (50 mL)
-
Sodium carbonate or sodium hydroxide solution for neutralization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroaniline, ethanol, water, and hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Add the iron powder in small portions over 30-60 minutes to control the exothermic reaction.
-
After the addition is complete, continue to reflux for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture slightly and, while still warm, add a saturated solution of sodium carbonate to precipitate the iron salts as iron oxides/hydroxides. The mixture should be basic to litmus paper.
-
Filter the hot mixture through a bed of Celite®. Wash the iron sludge thoroughly with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude m-phenylenediamine can be purified by vacuum distillation or recrystallization from a suitable solvent like n-butanol.[12]
-
Protocol 3: Reduction of o-Nitroaniline with Stannous Chloride
A milder alternative to the Bechamp reduction.
-
Materials:
-
o-Nitroaniline (13.8 g, 0.1 mol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol)
-
Concentrated Hydrochloric Acid (75 mL)
-
Sodium hydroxide solution (e.g., 10 M)
-
-
Procedure:
-
In a round-bottom flask, dissolve o-nitroaniline in concentrated hydrochloric acid with gentle warming.
-
Cool the solution in an ice bath and then add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid portion-wise, keeping the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
The completion of the reaction can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until the tin hydroxides precipitate. This step is highly exothermic and should be done with caution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude o-phenylenediamine by vacuum distillation or recrystallization.
-
Product Purification and Characterization
Phenylenediamines are prone to oxidation, often turning dark upon exposure to air.[13] Purification should be carried out promptly, and it is advisable to add a small amount of a reducing agent like sodium dithionite during aqueous work-ups or recrystallizations to prevent discoloration.
-
Recrystallization: Water is a common solvent for recrystallizing p-phenylenediamine.[14] For m-phenylenediamine, solvents like n-butanol or mixed solvent systems such as methanol/diethyl ether have been reported to be effective.[12]
-
Distillation: Vacuum distillation is an effective method for purifying all three isomers, but it should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Analytical Characterization
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reduction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The diamine product will have a lower Rf value than the corresponding nitroaniline due to its higher polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a quantitative method to assess the purity of the final product.[10]
-
Spectroscopy:
-
FTIR: The disappearance of the characteristic nitro group stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (a doublet around 3300-3450 cm⁻¹) are indicative of a successful reduction.[10][15]
-
¹H NMR: The aromatic protons will experience an upfield shift upon reduction of the electron-withdrawing nitro group to an electron-donating amino group. The appearance of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) is also a key indicator. For p-phenylenediamine in CDCl₃, the aromatic protons appear as a singlet around 6.56 ppm, and the amine protons appear around 3.3 ppm.[12]
-
¹³C NMR: Similar upfield shifts are observed for the aromatic carbons upon reduction.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete or Slow Reaction | Inactive catalyst (hydrogenation) or metal (Bechamp). | For hydrogenation, use fresh catalyst. For Bechamp, ensure the iron powder is finely divided and consider activating it with dilute acid. |
| Insufficient acid in metal/acid reductions. | Ensure the correct stoichiometry of acid is used. | |
| Low reaction temperature. | Gently heat the reaction mixture, but be mindful of potential side reactions.[4] | |
| Formation of Side Products (e.g., azoxy, azo compounds) | Over-reduction or side reactions of intermediates. | This is more common with powerful reducing agents like LiAlH₄. Sticking to the recommended protocols for catalytic hydrogenation or metal/acid reductions usually minimizes these. |
| Product is Darkly Colored | Oxidation of the diamine product. | Work quickly, use an inert atmosphere where possible, and consider adding a small amount of a reducing agent like sodium dithionite during work-up. |
| Difficult Work-up (emulsions, intractable precipitates) | Formation of fine metal hydroxides/oxides. | Filter the reaction mixture through a pad of a filter aid like Celite®. For SnCl₂ reductions, careful pH control during neutralization is key. |
References
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
- OSHA. (1991). m-, o-, and p-Phenylenediamine. (Method 81). U.S.
- Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- PubChem. o-Phenylenediamine.
- Merck. (2024).
- ECHEMI.
- ChemicalBook. p-Phenylenediamine(106-50-3) 1H NMR spectrum.
- Cosmetic Ingredient Review. (2023).
- CN1718568A. (2006).
- UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
- Wikipedia. Béchamp reduction.
- StatPearls. (2024). Paraphenylenediamine Toxicity. NCBI Bookshelf.
- ResearchGate. (2015).
- Makaryan, I. A., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-20.
- ResearchGate. What is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?
- Carl ROTH. Safety Data Sheet: Tin(II)
- ResearchGate. ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN).
- Shroff S. R. Rotary Institute of Chemical Technology.
- ResearchGate. (2020).
- Sigma-Aldrich. (2024).
- SpectraBase. m-PHENYLENEDIAMINE (99.8%) - [FTIR] - Spectrum.
- Organic Syntheses. o-PHENYLENEDIAMINE.
- OSHA. m-, o-, and p-Phenylenediamine.
- EPA. p-Phenylenediamine.
- Sigma-Aldrich. o-Phenylenediamine.
- Sigma-Aldrich. (2025).
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
- Mettler Toledo.
- Merck Millipore. (2025).
- Apollo Scientific.
- Safe Work Australia. (2023).
- LPS. Safety Data Sheet (SDS) Tin(II) Chloride Solution.
- Reddit.
- MADE SAFE. (2019). P-phenylenediamine in Hair Dye: Why You Should Avoid It & How to Shop Safer.
- ResearchG
- Fisher Scientific. (2025). SAFETY DATA SHEET: Tin(II)
- ResearchGate. Can anyone suggest a good sodium dithionite workup after reduction a nitro function?
- CAMEO Chemicals | NOAA. raney nickel - Report.
- Asian Journal of Chemistry. Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.
- Thermo Fisher Scientific. (2025).
- Journal of Chemical Education. (2023).
- SciSpace.
- ResearchG
Sources
- 1. carlroth.com [carlroth.com]
- 2. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. p-Phenylenediamine(106-50-3) 1H NMR spectrum [chemicalbook.com]
- 13. osha.gov [osha.gov]
- 14. nj.gov [nj.gov]
- 15. journals.ust.edu [journals.ust.edu]
Derivatization of 3-Fluoro-N1-methylbenzene-1,2-diamine for drug discovery
Application Notes & Protocols
Introduction: Strategic Value of 3-Fluoro-N1-methylbenzene-1,2-diamine in Medicinal Chemistry
The o-phenylenediamine (OPD) scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a precursor to a multitude of biologically active heterocyclic compounds.[1] Among these, the benzimidazole ring system is particularly prominent, forming the core of numerous approved drugs with activities ranging from antiviral and anticancer to antiulcerative.[2][3] The strategic derivatization of the OPD core allows for the systematic exploration of chemical space to optimize pharmacological properties.
The subject of this guide, 3-Fluoro-N1-methylbenzene-1,2-diamine, is a highly valuable starting material for building focused compound libraries. Its utility is rooted in its specific substitutions:
-
Fluorine Atom: The incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile. It can increase metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and oral bioavailability.[4][5]
-
N1-Methyl Group: The presence of a methyl group on one of the amine nitrogens provides a crucial point of distinction. It sterically and electronically differentiates the two nitrogen atoms, allowing for regioselective reactions. This pre-installed methyl group can also fill hydrophobic pockets in target proteins and prevents the formation of certain metabolites, potentially improving the drug's pharmacokinetic profile.
This guide provides an in-depth exploration of key derivatization strategies for 3-Fluoro-N1-methylbenzene-1,2-diamine, focusing on the synthesis of benzimidazoles and other key intermediates for drug discovery programs. We will detail robust protocols, explain the rationale behind experimental choices, and provide methods for structural verification.
Safety and Handling
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for all reagents. 3-Fluoro-N1-methylbenzene-1,2-diamine and its parent compound, 3-Fluorobenzene-1,2-diamine, are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[6][7]
GHS Hazard Statements for Parent Diamines:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Mandatory Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Core Derivatization Workflow
The derivatization of 3-Fluoro-N1-methylbenzene-1,2-diamine primarily leverages the nucleophilicity of its two distinct amino groups. The secondary methylamino group is generally less reactive than the primary amino group due to steric hindrance and electron donation from the methyl group. This inherent difference can be exploited for regioselective synthesis. The most powerful application is the formation of heterocyclic systems.
Caption: General workflow for derivatizing the target diamine.
Strategy 1: Cyclocondensation for the Synthesis of Fluorinated Benzimidazoles
The most valuable transformation of o-phenylenediamines in drug discovery is their cyclocondensation with single-carbon donors to form the benzimidazole scaffold.[8][9] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups.
Protocol 1.A: Phillips-Ladenburg Synthesis with Carboxylic Acids
This classic method involves the reaction of the diamine with a carboxylic acid, typically under acidic conditions at elevated temperatures, to eliminate two molecules of water.[10] The presence of a strong acid like HCl protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the primary amine of the OPD.
Causality Behind Experimental Choices:
-
Reagents: 3-Fluoro-N1-methylbenzene-1,2-diamine and a selected carboxylic acid (R-COOH). The nature of the 'R' group directly installs the C2-substituent of the benzimidazole, providing a straightforward path to diversity.
-
Catalyst: 4M Hydrochloric Acid (HCl) is used not only to catalyze the condensation but also to ensure the reactants remain soluble in the aqueous medium.
-
Solvent: Water or ethanol is a common choice. The reaction is often heated to reflux to overcome the activation energy for the dehydration steps.
-
Work-up: Neutralization with a base (e.g., NH₄OH or NaOH) is crucial to deprotonate the benzimidazole product, causing it to precipitate from the aqueous solution, thus simplifying purification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq), the desired carboxylic acid (1.1 eq), and 4M HCl.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Precipitation: Slowly add concentrated ammonium hydroxide (NH₄OH) or a solution of sodium hydroxide with vigorous stirring until the pH is basic (pH ~8-9). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then dry it under a vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Sources
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Preventing oxidation of 3-Fluoro-N1-methylbenzene-1,2-diamine during storage
Technical Support Center: 3-Fluoro-N1-methylbenzene-1,2-diamine
Document ID: TSS-CHEM-4829-01 Revision: 1.0
Introduction
Welcome to the technical support guide for 3-Fluoro-N1-methylbenzene-1,2-diamine. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this compound. Aromatic diamines are well-documented as being susceptible to oxidation, a process that can compromise sample integrity, leading to discoloration, impurity formation, and diminished reactivity in downstream applications. This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and best practices to ensure the long-term stability of your material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of 3-Fluoro-N1-methylbenzene-1,2-diamine, which was initially a light-colored solid/oil, has turned dark brown/black upon storage. What is happening?
A1: This color change is a classic indicator of aerial oxidation. Aromatic amines, particularly electron-rich diamines like this one, are highly sensitive to atmospheric oxygen.[1] The oxidation process is a complex, multi-step radical mechanism.[2]
-
Mechanism of Oxidation: The process is initiated by the abstraction of an electron from one of the nitrogen atoms to form a cation radical.[2] This highly reactive intermediate can then undergo a series of reactions, including dimerization and polymerization, leading to the formation of intensely colored, high-molecular-weight conjugated systems, often quinone-imine type structures. Light and trace metal impurities can catalyze and accelerate this degradation.
-
Visualizing the Initial Oxidation Step:
Caption: Initial oxidation of the diamine to a reactive intermediate.
Q2: What are the definitive storage conditions to prevent the oxidation of 3-Fluoro-N1-methylbenzene-1,2-diamine?
A2: To maintain the integrity of the compound, a multi-faceted approach to storage is non-negotiable. The core principles are the strict exclusion of oxygen, light, and moisture, combined with low-temperature storage.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Directly prevents contact with atmospheric oxygen, the primary driver of oxidation. Argon is preferred for ultimate inertness due to its higher density. |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of any potential degradation reactions.[3] For long-term storage (>1 year), -70°C is advisable.[3] |
| Container | Amber Glass Vial with Septum Cap | Amber glass protects the light-sensitive compound from photolytic degradation.[3] A PTFE-lined septum cap ensures a tight seal against air and moisture ingress.[4] |
| Handling | Aliquot Upon Receipt | Avoid repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. Aliquoting into smaller, single-use quantities under an inert atmosphere is critical. |
Q3: How can I analytically confirm that my sample has oxidized and what are the likely degradation products?
A3: Visual inspection is a strong indicator, but analytical confirmation is essential for quantitative assessment. Several techniques are suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the most effective technique. An oxidized sample will show a decreased peak area for the parent compound and the emergence of new, often broader and more polar, peaks corresponding to degradation products.[5] LC-MS is particularly powerful for identifying the mass of these impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal oxidation. You may observe broadening of aromatic and N-H/N-CH₃ signals, a decrease in the integration of the parent compound signals relative to an internal standard, and the appearance of new, complex signals in the aromatic region, indicative of polymeric species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile degradation products.[7] However, highly polar or polymeric impurities may not elute from the column.
-
Likely Degradation Products: While the exact structures can be complex, expect to find dimers, trimers, and oligomers formed through N-N and C-N coupling. You may also see products of ring oxidation, such as quinone-imines, which are responsible for the dark coloration.[8]
Q4: My sample is already discolored. Is it possible to purify it for my experiment?
A4: Purification is possible but can be challenging depending on the extent of degradation.
-
Column Chromatography: For moderately oxidized samples, flash column chromatography on silica gel can be effective.[7] It's crucial to use a deoxygenated solvent system and perform the chromatography quickly to minimize further oxidation on the silica surface. A typical solvent system might be a gradient of ethyl acetate in hexane or dichloromethane.
-
Recrystallization/Distillation: If the compound is a solid, recrystallization from a suitable deoxygenated solvent might remove polymeric impurities. If it is a liquid, short-path distillation under high vacuum could be attempted, although this risks thermal degradation.
-
Important Caveat: Before attempting purification, it is highly recommended to run a small analytical test (e.g., TLC or HPLC) to gauge the severity of the oxidation. If the parent compound is a minor component, purchasing a fresh batch is often more time- and resource-efficient.
Detailed Experimental Protocols
Protocol 1: Inert Atmosphere Aliquoting and Storage
This protocol describes the best practice for handling a new bottle of 3-Fluoro-N1-methylbenzene-1,2-diamine to ensure maximum stability.
Objective: To partition a bulk quantity of the air-sensitive diamine into smaller, single-use vials under an inert atmosphere.
Materials:
-
Stock bottle of 3-Fluoro-N1-methylbenzene-1,2-diamine
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined septum caps
-
Schlenk line or glovebox with Argon or Nitrogen supply
-
Syringes and needles (oven-dried)
-
Parafilm®
Workflow Diagram:
Caption: Workflow for aliquoting air-sensitive compounds.
Procedure:
-
Preparation: Place the required number of small amber vials and their caps in an oven at 120°C for at least 4 hours to ensure they are dry. Allow them to cool to room temperature in a desiccator.
-
Inerting Vials: Tightly cap the cooled vials and transfer them to a Schlenk line. Subject each vial to a minimum of three vacuum-backfill cycles with high-purity argon or nitrogen. Leave the vials under a positive pressure of inert gas.
-
Stock Equilibration: Remove the main stock bottle from the freezer and allow it to warm completely to room temperature before opening to prevent moisture condensation.
-
Inerting Stock: Once at room temperature, pierce the septum of the stock bottle with a needle connected to the inert gas line (gas inlet) and a second needle to act as a gas outlet. Allow the gas to flow for 5-10 minutes to displace any air in the headspace.
-
Transfer: Using a clean, dry, gas-tight syringe that has been flushed with inert gas, withdraw the desired amount of the compound. Quickly transfer this into one of the prepared, inerted vials by piercing its septum.
-
Repeat: Repeat step 5 for each aliquot.
-
Final Sealing: Once an aliquot vial is filled, remove the syringe. While maintaining a positive pressure of inert gas, remove the gas inlet needle. Immediately wrap the cap and neck of the vial securely with Parafilm®.
-
Storage: Clearly label each aliquot with the compound name, concentration (if dissolved), and date. Place the vials in a labeled secondary container and store them in a -20°C freezer.[4]
References
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]
-
23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. ResearchGate. Available at: [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]
-
(PDF) Oxidative polycondensation of aromatic amines. ResearchGate. Available at: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
-
SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. SKC Inc.. Available at: [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. National Institutes of Health. Available at: [Link]
-
The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Reduction of Fluoronitroanilines
Welcome to our dedicated technical support guide for the synthetic challenges associated with the reduction of fluoronitroanilines. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important transformation, which is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.
As Senior Application Scientists, we understand that while the reduction of a nitro group to an amine is a fundamental reaction, the presence of a fluorine substituent on the aromatic ring introduces specific challenges that require careful consideration and a systematic approach to troubleshooting. This guide is structured in a question-and-answer format to directly address the practical issues you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Inefficiency & Low Yield
Question 1: My reduction of 4-fluoro-2-nitroaniline is stalling or incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?
This is a common issue that can often be traced back to the choice of reducing agent and the reaction conditions. The electronic properties of the fluoronitroaniline substrate, where the nitro group is strongly deactivating and the fluorine atom is moderately deactivating, can render the molecule less reactive than unsubstituted nitroarenes.
Core Areas to Investigate:
-
Reducing Agent Potency: The reducing agent may not be sufficiently potent or may have degraded.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): The catalyst may be poisoned or simply inactive. This is particularly common if your reagents or solvents contain sulfur, thiols, or other catalyst poisons. The quality and age of the catalyst are also critical factors.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The metal may be passivated by an oxide layer, or the acid concentration may be insufficient to drive the reaction.
-
Transfer Hydrogenation (e.g., Hantzsch ester, cyclohexene): The hydrogen donor may be depleted or the catalyst (like Pd/C) may be inactive.
-
-
Solvent & pH Effects: The choice of solvent and the pH of the reaction medium are critical.
-
For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the substrate is fully dissolved.
-
For metal/acid reductions, maintaining an acidic pH is crucial for the mechanism to proceed. If the reaction stalls, a careful addition of acid might be necessary.
-
-
Mass Transfer Limitations (for Catalytic Hydrogenation): In heterogeneous catalysis, efficient mixing is paramount. If the catalyst is not well-suspended, or the hydrogen gas is not being adequately dispersed into the liquid phase, the reaction will be slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reduction.
Question 2: My isolated yield of the desired fluoroaniline is consistently low, although TLC/LCMS analysis shows full conversion of the starting material. Where could my product be going?
Product loss during work-up and purification is a frequent culprit for low isolated yields, especially with anilines, which can be sensitive and have unique physical properties.
Potential Causes for Product Loss:
-
Aqueous Work-up Issues:
-
Product Solubility: Fluoroanilines, particularly those with additional polar groups, may have some solubility in the aqueous phase, especially if the pH is acidic (forming the protonated, water-soluble ammonium salt) or highly basic.
-
Emulsion Formation: The presence of finely divided metal salts (from Fe/HCl or SnCl₂ reductions) or residual catalyst can lead to stubborn emulsions during extraction, trapping the product.
-
-
Oxidative Degradation: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is accelerated by light and the presence of trace metals.
-
Purification Losses:
-
Silica Gel Chromatography: Fluoroanilines can be somewhat basic and may streak or irreversibly adsorb onto acidic silica gel. Pre-treating the silica with a base (e.g., triethylamine in the eluent) can mitigate this.
-
Evaporation: Some fluoroanilines, especially those with low molecular weights, can be volatile. Aggressive removal of solvent under high vacuum can lead to significant product loss.
-
Recommended Actions:
-
Optimize Extraction: Before extraction, neutralize the reaction mixture carefully. Use a saturated NaCl (brine) solution to decrease the solubility of your product in the aqueous layer. If emulsions form, try adding more solvent, filtering through a pad of Celite, or gentle centrifugation.
-
Inert Atmosphere: Conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) if your product is particularly sensitive to oxidation.
-
Chromatography Modification: If using silica gel, consider neutralizing it by flushing the packed column with your eluent system containing 0.5-1% triethylamine before loading your sample. Alternatively, using neutral or basic alumina may be a better choice.
Category 2: Side Product Formation & Selectivity
Question 3: I am observing a significant amount of a side product that appears to be the defluorinated aniline. Why is this happening and how can I prevent it?
Hydrodefluorination is a known side reaction in the reduction of fluoronitroarenes, particularly under catalytic hydrogenation conditions. The C-F bond, while strong, can be cleaved under certain reductive conditions.
Mechanism of Hydrodefluorination:
The mechanism is often associated with the catalytic cycle on the surface of metals like palladium. The C-F bond can undergo oxidative addition to the metal center, followed by hydrogenolysis, leading to its replacement with a C-H bond. This process is often favored by:
-
High Temperatures & Pressures: More forcing conditions increase the likelihood of C-F bond cleavage.
-
Presence of Base: Bases can promote the elimination of HF from an intermediate species, driving the defluorination process.
-
Catalyst Choice: Some catalysts are more prone to causing hydrodehalogenation than others.
Strategies to Minimize Defluorination:
-
Milder Reaction Conditions:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.
-
Hydrogen Pressure: Use lower H₂ pressures (e.g., 1-4 atm). High pressures are generally not required and can promote side reactions.
-
-
Catalyst Selection:
-
Platinum-based catalysts (e.g., PtO₂, Pt/C) are often reported to be less likely to cause hydrodefluorination compared to palladium catalysts.
-
If using Pd/C, consider using a modified or "poisoned" catalyst, such as a Lindlar catalyst, which can exhibit higher selectivity.
-
-
Avoid Strong Bases: Do not add strong bases to the reaction mixture if defluorination is a concern.
-
Alternative Reducing Agents: If catalytic hydrogenation proves too harsh, switching to chemical reducing agents can be a robust solution.
-
Iron in acidic medium (Fe/NH₄Cl or Fe/AcOH): This is a classic, mild, and often highly selective method for nitro group reduction that typically does not affect C-F bonds.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is effective in aqueous or biphasic systems and is known for its chemoselectivity.
-
Table 1: Comparison of Common Reducing Systems for Fluoronitroaniline Reduction
| Reducing System | Typical Conditions | Pros | Cons | Defluorination Risk |
| H₂ / Pd/C | 1-5 atm H₂, RT, EtOH/EtOAc | High efficiency, clean work-up | Catalyst cost, potential for defluorination, requires H₂ infrastructure | Moderate to High |
| H₂ / PtO₂ | 1-5 atm H₂, RT, EtOH/AcOH | Generally lower risk of defluorination than Pd/C | Higher catalyst cost | Low to Moderate |
| Fe / NH₄Cl | Reflux in EtOH/H₂O | Inexpensive, highly selective, robust | Heterogeneous, requires filtration of iron salts | Very Low |
| SnCl₂·2H₂O | RT to 60 °C, EtOH or HCl | Homogeneous, effective | Stoichiometric tin waste, sometimes difficult work-up | Very Low |
| Na₂S₂O₄ | RT to 80 °C, H₂O/DCM | Mild, good for sensitive substrates | Requires biphasic system, large amount of inorganic salts | Very Low |
Question 4: My reaction is producing a complex mixture of products, including some that seem to be dimers or polymers. What causes this?
The formation of dimeric azo or azoxy compounds is a classic side reaction during the reduction of nitroarenes. These intermediates are formed from the condensation of partially reduced nitroso and hydroxylamine species.
Visualizing the Reduction Pathway:
Caption: Intermediates and side products in nitro group reduction.
Conditions Favoring Dimerization:
-
Neutral or Basic pH: The condensation reactions that form azoxy and azo compounds are often favored under neutral or basic conditions.
-
Insufficient Reducing Agent: If the reducing agent is added too slowly or is not potent enough, the intermediate nitroso and hydroxylamine species can build up and react with each other.
-
Specific Reagents: Reagents like sodium borohydride in the presence of certain catalysts can sometimes lead to these side products.
How to Suppress Dimer Formation:
-
Maintain Acidic Conditions: Running the reaction in an acidic medium (e.g., with Fe/HCl, SnCl₂/HCl) ensures that any amine formed is protonated and that the intermediate species are rapidly reduced to the final product.
-
Ensure Sufficient Reducing Power: Use a sufficient excess of the reducing agent and ensure it is active.
-
Control Addition Rate: In some cases, adding the fluoronitroaniline substrate slowly to a well-stirred mixture of the reducing agent can help maintain a low concentration of the intermediates.
Protocols
Protocol 1: Small-Scale Test for Pd/C Catalyst Activity
This protocol allows you to quickly verify if your catalyst is active before committing your valuable substrate.
Materials:
-
Nitrobenzene (as a standard, highly reactive substrate)
-
Your batch of 10% Pd/C catalyst
-
Ethanol (or another suitable solvent)
-
Small reaction vial with a stir bar
-
Hydrogen balloon
-
TLC plate and appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)
Procedure:
-
To the reaction vial, add a small amount of nitrobenzene (e.g., 20 mg).
-
Add 2-3 mL of ethanol and stir to dissolve.
-
Take a TLC spot of this starting material solution.
-
Carefully add a very small amount of the Pd/C catalyst (e.g., 2-5 mg, just enough to blacken the solution).
-
Purge the vial with nitrogen, then introduce hydrogen gas via a balloon.
-
Stir vigorously at room temperature.
-
After 15-30 minutes, carefully take another sample, filter it through a small plug of cotton or Celite in a pipette to remove the catalyst, and spot it on the TLC plate alongside the starting material.
-
Develop the TLC plate. A fully active catalyst should show complete or near-complete conversion of the nitrobenzene spot to the aniline product (which will have a different Rf value). If little to no conversion is observed, your catalyst is likely inactive.
References
- Blaser, H. U., Steiner, H., & Studer, M. (2001). Chemoselective Hydrogenation of Nitro Compounds. In Catalysis of Organic Reactions (Vol. 82, pp. 1-14). CRC Press. (Note: General reference for catalytic hydrogenation selectivity. Specific URLs to book chapters are often not stable; a general search for the title is recommended.)
-
Kaur, N., Kishore, D. (2014). An insight into the synthetic strategies for the construction of 1,2,4-trisubstituted benzenes. Journal of the Serbian Chemical Society, 79(3), 255-296. [Link]
- Petrov, V. A. (2015). Fluorinated Anilines. In Fluorinated Heterocyclic Compounds (pp. 531-558). John Wiley & Sons. (Note: This reference discusses the synthesis of fluorinated anilines, providing context for reagent choice. Direct deep links to book chapters are often unavailable.)
Technical Support Hub: Purification of 3-Fluoro-N1-methylbenzene-1,2-diamine
Disclaimer: This document is intended for informational purposes for research professionals. All procedures should be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE). Users should consult the Safety Data Sheet (SDS) for 3-Fluoro-N1-methylbenzene-1,2-diamine before handling.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 3-Fluoro-N1-methylbenzene-1,2-diamine. Phenylenediamines are known to be susceptible to oxidation and can discolor upon exposure to air, making robust purification and handling protocols essential for obtaining high-quality material.[1][2] This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter with 3-Fluoro-N1-methylbenzene-1,2-diamine?
The impurity profile of 3-Fluoro-N1-methylbenzene-1,2-diamine is largely dependent on its synthetic route. Common methods for preparing phenylenediamines involve the reduction of a corresponding nitroaniline precursor.[1][3] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as the nitro-precursor.
-
Isomeric Impurities: Positional isomers (e.g., other fluoro-methylbenzene-diamines) may be present, arising from the synthesis of the initial building blocks.[4][5]
-
Oxidation Products: Phenylenediamines are prone to air oxidation, which can lead to colored impurities.[2][6]
-
Residual Solvents and Reagents: Solvents from the reaction and workup, as well as leftover reagents, can contaminate the final product.
Q2: What key physical properties of 3-Fluoro-N1-methylbenzene-1,2-diamine should I consider for purification?
Understanding the physicochemical properties of your target compound is fundamental to designing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C7H9FN2[7] | - |
| Molecular Weight | 140.16 g/mol [7] | Useful for characterization (e.g., mass spectrometry). |
| Appearance | Typically a solid, may be off-white to brown. | Darker coloration often indicates the presence of oxidation-related impurities. |
| Melting Point | Not well-defined in public literature for this specific derivative. The related N-methylbenzene-1,2-diamine has a melting point of 22 °C, and 3-Fluorobenzene-1,2-diamine is a solid.[8][9] | A broad or depressed melting range is a strong indicator of impurities. |
| Boiling Point | The related N-methylbenzene-1,2-diamine has a boiling point of 123-124 °C at 10 mmHg.[8] | High boiling point suggests that distillation, while possible under high vacuum, may not be the most practical purification method due to potential thermal decomposition.[1] |
| Solubility | Generally soluble in polar organic solvents (e.g., methanol, ethyl acetate) and less soluble in non-polar solvents (e.g., hexanes). | Critical for selecting appropriate solvents for recrystallization and mobile phases for column chromatography. |
Troubleshooting Common Purification Issues
Issue 1: My product is a dark-colored oil or waxy solid, and I'm struggling to crystallize it.
This is a frequent challenge with phenylenediamine derivatives, often pointing to the presence of impurities that inhibit crystallization and contribute to the dark color.
Root Cause Analysis:
-
Oxidation: Exposure to air during workup or storage can lead to the formation of highly colored, often polymeric, impurities.
-
Residual Impurities: The presence of isomeric impurities or unreacted starting materials can act as "crystal poisons," disrupting the lattice formation of the desired product.
Troubleshooting Protocol: Recrystallization with an Anti-Oxidant and Solvent Screening
-
Solvent Selection: The goal is to find a solvent or solvent system where the desired compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Initial Screening: Test small aliquots of the crude material in various solvents (e.g., ethyl acetate, toluene, methanol, and mixtures with hexanes or water).
-
Solvent Pair Approach: A powerful technique is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A small addition of the "good" solvent should clarify the solution, which can then be slowly cooled.
-
-
Recrystallization Procedure:
-
Dissolve the crude 3-Fluoro-N1-methylbenzene-1,2-diamine in a minimal amount of the chosen hot solvent.
-
Crucial Step: Add a small amount of a reducing agent like sodium hydrosulfite or sodium dithionite to the hot solution.[1] This will help to reduce colored oxidized impurities back to the diamine, often resulting in a lighter-colored solution and facilitating crystallization of the desired product.
-
If the solution remains colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the product.
-
Hot filter the solution to remove the charcoal and any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Advanced Purification: Flash Column Chromatography
When recrystallization fails to provide material of the desired purity, flash column chromatography is the preferred method.
Protocol: Flash Column Chromatography on Silica Gel
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[11]
-
Pro-Tip for Amines: Basic compounds can sometimes "streak" on silica gel due to interactions with acidic silanol groups. Adding a small amount of triethylamine (~0.1-1%) to the eluent can mitigate this issue and lead to sharper bands.[11]
-
-
Column Packing: A properly packed column is essential for good separation. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a solvent that is more polar than the eluent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Chromatography Workup:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
If triethylamine was used in the eluent, it may need to be removed by co-evaporation with a solvent like toluene.
-
Logical Workflow for Purification Strategy
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 5. cir-safety.org [cir-safety.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methylbenzene-1,2-diamine | 4760-34-3 [chemicalbook.com]
- 9. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Regioisomer Control in Substituted Diamine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of regioisomerism in the synthesis of substituted diamines. Uncontrolled regioisomer formation can lead to complex product mixtures, significantly complicating purification and compromising overall yield. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you gain control over your reactions and selectively synthesize the desired diamine isomer.
Section 1: Frequently Asked Questions - The "Why" of Regioisomer Formation
This section addresses the fundamental principles governing regioselectivity in common diamine syntheses.
Q1: What are regioisomers, and why are they a persistent challenge in the synthesis of unsymmetrically substituted diamines?
A: Regioisomers are structural isomers that have the same molecular formula but differ in the position of substituents on a core scaffold. In diamine synthesis, this typically occurs when a reaction can proceed at two or more non-equivalent nitrogen atoms or positions on a ring, leading to a mixture of products.
The challenge is particularly acute when synthesizing unsymmetrical diamines because the starting materials often possess multiple reactive sites with similar, but not identical, electronic and steric properties.[1] For example, in a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted aromatic ring, an incoming amine can attack one of two possible positions, yielding a mixture of regioisomers. The subtlety of the energy differences between the two reaction pathways often leads to poor selectivity, making this a persistent issue in medicinal chemistry and materials science where isomeric purity is critical.[2]
Q2: Which synthetic routes are most susceptible to producing regioisomeric mixtures of diamines?
A: Several robust methods for C-N bond formation can unfortunately lead to regioisomeric mixtures if not carefully controlled.[3] Key examples include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a very common route where a nucleophilic amine displaces a leaving group (e.g., a halide) on an electron-deficient aromatic ring. If the ring has multiple potential sites for attack, a mixture of products is highly probable.[2][4] The outcome is dictated by the electronic activation of the different positions on the ring.[2]
-
Ring-Opening of Unsymmetrical Aziridines: Aziridines are versatile intermediates for producing 1,2-vicinal diamines.[5][6] However, when an unsymmetrical aziridine is opened by an amine nucleophile, the attack can occur at either of the two ring carbons, leading to two different regioisomeric products.[6]
-
Reductive Amination of Dicarbonyls or Amino-ketones: While a powerful technique, reductive amination can pose regioselectivity challenges when the substrate contains multiple, electronically distinct carbonyl or amine groups.[7][8]
-
Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): When a substrate contains multiple leaving groups (e.g., two different halides), achieving selective coupling at one site over the other requires careful tuning of the catalyst, ligands, and reaction conditions to exploit subtle differences in reactivity.
Q3: What are the primary factors that govern which regioisomer is favored in a reaction?
A: The ratio of regioisomers is determined by the relative activation energies of the competing reaction pathways. The key factors you can manipulate are:
-
Electronic Effects: The electron density at the reactive sites is paramount. In SNAr, electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, accelerating the reaction. The position with the greatest electronic stabilization will be the preferred site of attack.[2][9] Computational tools like DFT can predict the most susceptible position by identifying the carbon atom with the highest LUMO coefficient.[2]
-
Steric Hindrance: Bulky groups near a reactive site can block or slow the approach of a nucleophile, favoring reaction at a less sterically hindered position. This can be exploited by using bulky protecting groups or sterically demanding reagents.
-
Directing Groups: A functional group can coordinate to a catalyst, delivering it to a specific site on the molecule. This "directed" catalysis is a powerful strategy for achieving high regioselectivity, for example, in rhodium-catalyzed hydroamination where a Lewis basic amine directs the catalyst to form a specific metallacyclic intermediate.[5]
-
Reaction Conditions:
-
Temperature: Reactions under kinetic control (lower temperature, shorter time) favor the fastest-forming product, whereas reactions under thermodynamic control (higher temperature, longer time) favor the most stable product. Varying the temperature can sometimes invert the ratio of regioisomers.
-
Solvent & Base: The choice of solvent and base can influence the reaction pathway. For instance, different amines used as bases can act as "non-innocent" reagents that participate in the reaction, altering the product distribution.[10]
-
Section 2: Troubleshooting and Strategic Control
This section provides actionable guides for preventing, controlling, and managing regioisomer formation during and after synthesis.
Guide 1: Proactive Synthesis Design to Preempt Regioisomerism
The most effective way to deal with regioisomers is to design a synthetic route that avoids their formation in the first place.
Caption: Decision workflow for selecting a regioselective synthesis strategy.
Key Strategies:
-
Protecting Group Strategy: This is one of the most reliable methods. By temporarily blocking one reactive amine, you force the reaction to occur at the desired site.[11] The tert-butoxycarbonyl (Boc) group is widely used for this purpose. A common tactic is to mono-protect a symmetric diamine, which can then be elaborated upon before deprotection. The choice of protecting group is critical, as it can influence the course of subsequent reactions.[6]
-
Directed Catalysis: If your substrate has a Lewis basic functional group (like an existing amine or hydroxyl), it can be used to direct a metal catalyst to a specific location, ensuring high regioselectivity.[5] This is particularly effective in rhodium-catalyzed hydroaminations for synthesizing vicinal diamines.[5]
Guide 2: Optimizing Reaction Conditions to Maximize Regioselectivity
If your chosen route is still yielding an isomeric mixture, systematically optimizing reaction conditions can often significantly improve the ratio of the desired product.
| Parameter | Variation | General Effect on Regioselectivity | Mechanistic Rationale |
| Temperature | Decrease Temp. | Often increases selectivity | Favors the kinetically controlled product (lower activation energy pathway). |
| Increase Temp. | May favor the thermodynamically more stable product | Allows the reaction to equilibrate, favoring the lowest energy isomer. | |
| Solvent | Aprotic Polar (e.g., DMSO, DMF) | Generally accelerates SNAr | Stabilizes the charged Meisenheimer complex intermediate. |
| Non-polar (e.g., Toluene) | Can increase selectivity in some cases | May favor intramolecular H-bonding or specific transition states not accessible in polar solvents. | |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA) | Standard choice | Minimizes side reactions and lets substrate electronics dominate selectivity. |
| Strong, bulky (e.g., LHMDS, KHMDS) | Can favor deprotonation at sterically accessible sites | Useful for reactions involving directed metalation or where proton acidity dictates selectivity. | |
| Catalyst/Ligand | (For cross-coupling) | Bulky vs. electron-rich ligands | Can tune the steric and electronic environment around the metal center, favoring reaction at one site over another. |
Guide 3: Managing and Analyzing an Isomeric Mixture
When formation of a regioisomeric mixture is unavoidable, the focus shifts to robust purification and analytical characterization.
-
Flash Column Chromatography: This is the most common method for separating isomers.[12][13] Success depends on finding a solvent system that provides sufficient difference in retention factor (ΔRf) between the spots on TLC. Experiment with different stationary phases (e.g., silica, alumina, or reverse-phase C18) and solvent systems, including additives like triethylamine or acetic acid to improve separation.[14]
-
Preparative HPLC/SFC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolving power than flash chromatography.[15]
-
Crystallization/Derivatization: Sometimes, one isomer will crystallize preferentially from a solution, allowing for separation. Alternatively, the mixture can be derivatized (e.g., forming dihydrochloride salts), which may alter the physical properties enough to enable separation by crystallization.[16]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for identifying and quantifying regioisomers. [17] While 1D ¹H NMR can often distinguish isomers based on differences in chemical shifts and coupling patterns, complex cases require 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment is invaluable as it shows which protons are coupled to each other (typically through 2-3 bonds).[18] By mapping these J-coupling correlations, you can unambiguously piece together the structure of each isomer in the mixture.[19][20] For example, the connectivity pattern of protons on an aromatic ring will be distinctly different for ortho-, meta-, and para-substituted isomers.[17]
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Mono-Boc Protection of a Symmetrical Diamine
This protocol leverages a pH-controlled equilibrium to achieve selective mono-protection, a cost-effective and scalable method.[21]
Objective: To selectively protect one of the two primary amines in 1,4-diaminobutane (putrescine).
Materials:
-
1,4-Diaminobutane (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Hydrochloric Acid (HCl), 1M solution
-
Methanol (MeOH) / Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-diaminobutane (1.0 equiv) in a 1:1 mixture of MeOH/H₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of 1M HCl while stirring. Stir for 30 minutes at 0 °C. This protonates one amine group, rendering it non-nucleophilic and leaving the other as a free base.[21]
-
In a separate flask, dissolve (Boc)₂O (1.0 equiv) in a minimal amount of MeOH.
-
Add the (Boc)₂O solution dropwise to the diamine hydrochloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Carefully add saturated NaHCO₃ solution to neutralize the excess acid and quench the reaction (Caution: gas evolution).
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine.
-
Purify by flash column chromatography if necessary.
Protocol 2: Differentiating Aromatic Diamine Regioisomers with 1H-1H COSY NMR
Objective: To confirm the substitution pattern of a synthesized nitro-chloro-aniline, a precursor to a diamine.
Scenario: You have performed an SNAr reaction between 2,4-dichloro-nitrobenzene and ammonia. You need to determine if the product is 2-chloro-5-nitroaniline or 4-chloro-3-nitroaniline.
Caption: Competing SNAr pathways. The nitro group provides better stabilization for the intermediate when attack occurs at the para position (Path A).
Procedure:
-
Sample Preparation: Dissolve a pure sample of the product (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1D ¹H NMR: Run a standard proton NMR spectrum to identify the chemical shifts of all aromatic protons.
-
Acquire 2D COSY Spectrum: Run a standard COSY-90 or COSY-45 experiment. Processing the data will generate a 2D plot with the 1D ¹H spectrum on both axes.
-
Analysis:
-
Identify the diagonal peaks, which correspond to the peaks in the 1D spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are J-coupled.
-
For 2-chloro-5-nitroaniline (Isomer A): You would expect to see a COSY correlation between the proton ortho to the amino group and the proton meta to it. You will also see a correlation between the proton meta to the amino group and the proton para to it. This creates a clear connectivity chain.
-
For 4-chloro-3-nitroaniline (Isomer B): The proton between the nitro and chloro groups will be a singlet (or a very narrowly split doublet) with no COSY correlations to other aromatic protons, as it has no adjacent protons (a 4-bond coupling is usually too weak to see in COSY). The other two protons will show a clear cross-peak to each other, as they are ortho to one another.
-
References
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). PMC - NIH. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Publishing. [Link]
-
A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2026). American Chemical Society. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate. [Link]
-
Alternative diamine synthesis routes. Bio4Matpro. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. (2026). ACS Publications. [Link]
-
Challenges and current strategies for unsymmetric α-diimine synthesis. (2020). ResearchGate. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). NIH. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Regioselectivity in intramolecular nucleophilic aromatic substitution. Synthesis of the potent anti HIV-I 8-halo TIBO analogs. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Challenges and current strategies for unsymmetric α-diimine synthesis. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]
-
Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions. Semantic Scholar. [Link]
-
Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University. [Link]
-
COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. (2020). PMC. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). PMC - NIH. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2015). Organic & Biomolecular Chemistry. [Link]
-
introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]
-
Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. (2025). NIH. [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
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Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Medium. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-Fluoro-N1-methylbenzene-1,2-diamine: A Spectroscopic Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as 3-Fluoro-N1-methylbenzene-1,2-diamine, a multi-faceted analytical approach is not just best practice, but a necessity to ensure the integrity of downstream applications. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of this specific fluorinated aromatic diamine. We will delve into the "why" behind the "how," offering insights grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The Imperative of Structural Verification
3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The precise arrangement of the fluorine, primary amine, and secondary N-methylamine substituents on the benzene ring is critical to its chemical reactivity and, ultimately, its utility. An incorrect isomer could lead to failed syntheses, inactive compounds, or unforeseen toxicological profiles. Therefore, a robust and orthogonal set of analytical data is required for definitive structural confirmation.
A Symphony of Spectroscopies: A Multi-Modal Approach
No single spectroscopic technique can provide the complete structural picture.[1][2][3] Instead, we rely on the synergy of multiple methods, each providing a unique piece of the structural puzzle. For 3-Fluoro-N1-methylbenzene-1,2-diamine, a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry offers a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-Fluoro-N1-methylbenzene-1,2-diamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and processing.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-7.0 | m | 3H | Ar-H | The aromatic protons will appear in this region. Due to the substitution pattern, they will be non-equivalent and will show complex splitting patterns (doublets and triplets of doublets) due to coupling to each other and to the fluorine atom. |
| ~3.5-4.5 | br s | 3H | -NH ₂ and -NH -CH₃ | The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Their chemical shift can vary with concentration and temperature. |
| ~2.9 | s | 3H | -NH-CH ₃ | The methyl protons are adjacent to a nitrogen atom, which deshields them, causing them to appear downfield from a typical alkyl proton. This signal is expected to be a singlet as there are no adjacent protons to couple with. |
The presence of three distinct aromatic protons with complex splitting patterns would strongly suggest a trisubstituted benzene ring. The integration of these signals to 3H confirms this. The singlet at ~2.9 ppm integrating to 3H is characteristic of the N-methyl group.
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 (d, ¹JCF ≈ 240 Hz) | C -F | The carbon directly attached to the fluorine atom will be significantly downfield and will appear as a doublet due to strong one-bond coupling with ¹⁹F. |
| ~135-145 | C -NH₂ | The carbon bearing the primary amine group. |
| ~140-150 | C -NHCH₃ | The carbon bearing the secondary amine group. |
| ~110-125 | Ar-C H | The three aromatic carbons bonded to hydrogen will appear in this region. Their exact shifts will be influenced by the electronic effects of the substituents. |
| ~30 | -NH-C H₃ | The methyl carbon will be in the aliphatic region, shifted downfield by the adjacent nitrogen. |
The observation of six distinct aromatic carbon signals, one of which is a large doublet, provides compelling evidence for the trisubstituted, fluorinated benzene ring. The presence of the methyl carbon signal at ~30 ppm further confirms the N-methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.[4][5][6]
-
Sample Preparation: A small amount of the neat compound can be analyzed directly on a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR data acquisition.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Primary and Secondary Amine | The presence of both a primary (-NH₂) and a secondary (-NH-) amine will result in characteristic N-H stretching absorptions in this region. Primary amines typically show two bands (symmetric and asymmetric stretching). |
| 3100-3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2950-2850 | C-H stretch | Aliphatic (Methyl) | Stretching vibrations of the C-H bonds of the methyl group. |
| 1620-1580 | N-H bend | Primary Amine | The scissoring vibration of the -NH₂ group. |
| 1600, 1500 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| 1350-1250 | C-N stretch | Aromatic Amine | Stretching of the carbon-nitrogen bond. |
| 1250-1000 | C-F stretch | Aryl Fluoride | The strong absorption due to the C-F bond stretch is a key indicator of the fluorine substituent. |
The combination of N-H, aromatic C-H, aliphatic C-H, C=C, C-N, and C-F stretching and bending vibrations provides a unique "fingerprint" for the molecule, confirming the presence of all key functional groups.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional clues about its structure.[7][8][9]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), is preferred to minimize fragmentation and ensure the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Caption: Workflow for mass spectrometry analysis.
| m/z | Ion | Rationale |
| 140 | [M]⁺˙ | The molecular ion peak. The molecular weight of C₇H₉FN₂ is 140.16. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule. |
| 125 | [M - CH₃]⁺ | Loss of the methyl group is a common fragmentation pathway for N-methyl amines. |
| 112 | [M - NH₂]⁺ | Loss of the primary amino group. |
The observation of a molecular ion at m/z 140 is the most critical piece of data from the mass spectrum, confirming the molecular formula. The fragmentation pattern provides additional evidence for the presence of the methyl and amino groups.
Comparative Analysis: Alternative and Complementary Techniques
While the combination of NMR, IR, and MS provides a powerful and often sufficient basis for structural confirmation, other techniques can offer complementary or, in some cases, more definitive information.
| Technique | Principle | Advantages | Disadvantages |
| Spectroscopic Suite (NMR, IR, MS) | A combination of techniques that probe the nuclear spin, vibrational modes, and mass-to-charge ratio of a molecule. | Provides a comprehensive picture of connectivity, functional groups, and molecular weight. Can be performed on small sample quantities in solution or neat. | Does not directly provide the three-dimensional arrangement of atoms in space. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms.[10][11][12] | Provides an unambiguous determination of the molecular structure, including stereochemistry and bond lengths/angles. Considered the "gold standard" for structural elucidation. | Requires a suitable single crystal of the compound, which can be difficult and time-consuming to grow. The structure in the solid state may not be identical to that in solution. |
| Elemental Analysis | Combustion of the compound to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements.[13][14][15][16] | Provides the empirical formula of the compound, which can be used to confirm the molecular formula in conjunction with mass spectrometry. | Does not provide any information about the connectivity or arrangement of atoms. Requires a pure sample. |
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of a novel compound like 3-Fluoro-N1-methylbenzene-1,2-diamine is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The predicted spectroscopic data presented in this guide illustrates how ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry work in concert to build a compelling and self-validating case for the proposed structure. Each technique corroborates the findings of the others: NMR defines the carbon-hydrogen framework and the relative positions of substituents, FT-IR confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. While techniques like X-ray crystallography offer a more direct view of the three-dimensional structure, the spectroscopic approach remains the workhorse of the modern chemistry lab, providing a rapid, robust, and information-rich pathway to confident structural assignment.
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Cost-benefit analysis of using 3-Fluoro-N1-methylbenzene-1,2-diamine in drug development
An In-Depth Technical Guide for Drug Development Professionals
Cost-Benefit Analysis of 3-Fluoro-N1-methylbenzene-1,2-diamine in Drug Development
As Senior Application Scientists, our goal is to bridge the gap between novel chemical matter and tangible therapeutic outcomes. The selection of a synthetic building block is a critical decision point in the drug discovery cascade, profoundly influencing project timelines, costs, and the ultimate success of a drug candidate. This guide provides a rigorous cost-benefit analysis of incorporating 3-Fluoro-N1-methylbenzene-1,2-diamine into development pipelines, comparing it directly with its non-fluorinated parent, N1-methylbenzene-1,2-diamine, and its regioisomeric alternative, 4-fluoro-N1-methylbenzene-1,2-diamine.
The strategic introduction of fluorine into a drug candidate is a well-established tactic in medicinal chemistry to enhance key properties.[1][2] Fluorine, being the most electronegative element, can profoundly alter a molecule's lipophilicity, metabolic stability, and the acidity of nearby functional groups (pKa).[3] These modifications can lead to improved potency, better pharmacokinetic profiles, and increased bioavailability.[1][3] However, these potential gains are invariably weighed against the increased cost and synthetic complexity of fluorinated starting materials.[3]
Part 1: The "Cost" - Synthetic Accessibility and Economic Considerations
The viability of a building block is fundamentally linked to its synthetic tractability and market price. A complex, low-yielding synthesis can escalate costs, rendering a lead compound unviable for commercial development.
Aromatic amines, the chemical class to which our topic compound belongs, are typically synthesized through the reduction of aromatic nitro compounds.[4][5] This principle underpins the synthesis of both fluorinated and non-fluorinated diamines.
Comparative Synthetic Pathways
The synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine is a multi-step process that begins with a fluorinated precursor. A common and efficient method involves nucleophilic aromatic substitution (SNAr) on 1,2-difluoro-3-nitrobenzene, followed by a standard reduction of the nitro group.
Caption: Comparative synthetic workflows for fluorinated and non-fluorinated diamines.
Experimental Protocol: Synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine
This protocol is a representative procedure based on established chemical transformations.
-
Step 1: Synthesis of 3-Fluoro-N-methyl-2-nitroaniline.
-
In a sealed vessel, dissolve 1,2-difluoro-3-nitrobenzene (1.0 eq) in ethanol.
-
Add a 40% aqueous solution of methylamine (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Reduction to 3-Fluoro-N1-methylbenzene-1,2-diamine.
-
Dissolve the product from Step 1 (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-6 hours at room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final product.
-
Cost & Complexity Analysis
The economic disparity arises from the starting materials and the number of synthetic steps. Fluorinated precursors are inherently more expensive due to the specialized processes required for their manufacture.
| Compound | Relative Cost Index | Synthetic Complexity | Key Considerations |
| N1-methylbenzene-1,2-diamine | 1x | Low | Readily available, inexpensive starting materials. |
| 3-Fluoro-N1-methylbenzene-1,2-diamine | ~8-15x | Moderate | Requires more expensive fluorinated precursors and potentially an additional synthetic step. |
| 4-Fluoro-N1-methylbenzene-1,2-diamine | ~6-12x | Moderate | Cost is generally comparable to the 3-fluoro isomer, but can vary by supplier. |
Part 2: The "Benefit" - Impact on Physicochemical and Pharmacokinetic Properties
The premium paid for a fluorinated building block is justified by its potential to favorably modulate a drug candidate's properties.
-
Lipophilicity (Hydrophobicity): The substitution of a hydrogen atom with fluorine typically increases a molecule's lipophilicity (measured as LogP or LogD). This can enhance membrane permeability, a critical factor for oral absorption and reaching intracellular targets.[3][6]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and metabolic stability.[7]
-
pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of nearby basic functional groups, such as amines.[3] This makes them less basic. This modulation can be crucial for optimizing drug-receptor interactions, as it alters the proportion of the molecule that is ionized at physiological pH, which in turn affects solubility, cell penetration, and binding affinity.
Comparative Physicochemical Data
The following table summarizes key computed properties for our comparative set.
| Property | N1-methylbenzene-1,2-diamine | 3-Fluoro-N1-methylbenzene-1,2-diamine | 4-Fluoro-N1-methylbenzene-1,2-diamine |
| Molecular Weight | 122.17 g/mol | 140.16 g/mol [8] | 140.16 g/mol |
| XLogP3 | 1.1 | 1.3[8] | 1.3 |
| H-Bond Donors | 2 | 2[8] | 2 |
| H-Bond Acceptors | 2 | 2[8] | 2 |
| Predicted pKa (Strongest Basic) | ~5.5 | ~4.8 | ~4.6 |
Data sourced from PubChem and calculated using standard algorithms. Actual experimental values may vary.
As shown, the introduction of a single fluorine atom modestly increases the calculated lipophilicity (XLogP3) and noticeably decreases the predicted basicity (pKa) of the diamine.
Part 3: Performance in a Key Synthetic Application: Benzimidazole Formation
To provide a practical assessment, we analyze the performance of these diamines in one of their most common applications: the synthesis of benzimidazoles.[9][10][11] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The most common synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde.[12][13]
Caption: A generalized workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of 2-Aryl-1-methylbenzimidazoles
-
Reaction Setup: To a solution of the respective diamine (1.0 eq) and a substituted aromatic aldehyde (1.05 eq) in ethanol, add sodium bisulfite (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-10 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the diamine.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Isolation: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the final benzimidazole product.
Expected Performance Comparison
The primary difference in reactivity stems from the nucleophilicity of the amine groups. The electron-withdrawing fluorine atom reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the amines.
| Starting Diamine | Expected Reactivity | Expected Reaction Time | Expected Yield |
| N1-methylbenzene-1,2-diamine | Highest Nucleophilicity | 4-6 hours | 85-95% |
| 3-Fluoro-N1-methylbenzene-1,2-diamine | Moderate Nucleophilicity | 6-10 hours | 75-85% |
| 4-Fluoro-N1-methylbenzene-1,2-diamine | Lowest Nucleophilicity | 6-10 hours | 70-85% |
Note: These are generalized expectations. Actual results will vary based on the specific aldehyde and reaction conditions used.
While a modest decrease in yield and an increase in reaction time may be observed, the reaction is generally robust enough to provide sufficient material for further studies. The cost implication here is not just in the starting material but also in the increased processing time and solvent usage.
Final Assessment and Recommendations
The decision to employ 3-Fluoro-N1-methylbenzene-1,2-diamine is a strategic choice that must be justified by the specific goals of a drug discovery program.
Summary of Cost vs. Benefit:
-
Primary Cost: A significant increase in the price of the starting material (8-15x) and potentially longer reaction times, which can affect throughput and resource allocation.
-
Potential Benefits:
-
Metabolic Blocking: Can be used to block a known metabolic soft spot, enhancing drug half-life.
-
pKa Tuning: Allows for fine-tuning of basicity to optimize receptor binding or improve physicochemical properties like solubility.
-
Permeability Enhancement: The modest increase in lipophilicity can improve passive diffusion across biological membranes.
-
Novel IP Space: Utilizing fluorinated scaffolds can help navigate a crowded patent landscape.
-
Recommendations for Researchers:
-
For High-Throughput Screening (HTS) & Hit Finding: It is highly recommended to use the cheaper, non-fluorinated N1-methylbenzene-1,2-diamine . The primary goal at this stage is to identify novel hits and establish initial structure-activity relationships (SAR) in the most cost-effective manner.
-
For Hit-to-Lead & Lead Optimization: This is the ideal stage to introduce 3-Fluoro-N1-methylbenzene-1,2-diamine and its isomers. Once a promising non-fluorinated lead has been identified, a systematic exploration of fluorinated analogs should be undertaken to address specific liabilities:
-
If metabolic instability at the phenylenediamine core is observed, introduce the 3-fluoro or 4-fluoro analogs.
-
If potency needs to be fine-tuned, the electronic modulation offered by fluorine can be a powerful tool.
-
If the lead compound suffers from poor permeability, the fluorinated analogs may offer a solution.
-
By reserving the more expensive, fluorinated building blocks for the optimization phase where their specific benefits can be leveraged to solve defined problems, research teams can manage budgets effectively while maximizing the potential for creating a successful drug candidate.
References
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Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3346. [Link]
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PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Pospisil, J., et al. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(2), M1071. [Link]
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ResearchGate. (2010). ChemInform Abstract: Efficient Syntheses of 2-Fluoroalkylbenzimidazoles and -benzothiazoles. ChemInform. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 3-Fluoro-N1-methylbenzene-1,2-diamine in Benzimidazole Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. 3-Fluoro-N1-methylbenzene-1,2-diamine is a valuable reagent for constructing fluorinated and N-methylated benzimidazoles, key scaffolds in many pharmacologically active compounds, particularly kinase inhibitors. However, considerations of cost, availability, and regioselectivity often necessitate the evaluation of alternative starting materials. This guide provides an in-depth comparison of viable alternatives to 3-Fluoro-N1-methylbenzene-1,2-diamine, offering experimental insights and data to inform your synthetic strategy.
Core Application: Synthesis of Fluorinated and N-Methylated Benzimidazoles
The primary application of 3-Fluoro-N1-methylbenzene-1,2-diamine is its condensation with aldehydes or carboxylic acids to form the benzimidazole ring system. The fluorine atom and the N-methyl group are crucial pharmacophores that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The challenge with an unsymmetrically substituted diamine like 3-Fluoro-N1-methylbenzene-1,2-diamine is the potential for the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.
Alternative Reagents: A Comparative Analysis
This guide focuses on two commercially available and structurally related alternatives: 4-Fluoro-1,2-phenylenediamine and N-Methyl-o-phenylenediamine . These reagents allow for the separate introduction of the fluorine and N-methyl functionalities, providing greater control over the final product and potentially simplifying synthesis and purification.
A third alternative, 3-Fluorobenzene-1,2-diamine , is also considered for instances where the N-methylation can be performed post-cyclization.
Reagent Comparison
| Feature | 3-Fluoro-N1-methylbenzene-1,2-diamine | 4-Fluoro-1,2-phenylenediamine | N-Methyl-o-phenylenediamine | 3-Fluorobenzene-1,2-diamine |
| CAS Number | 947255-03-0[1] | 367-31-7 | 25148-68-9 (dihydrochloride) | 18645-88-0[2] |
| Key Features | Introduces both fluorine and N-methyl groups in a single step. | Introduces a fluorine atom. | Introduces an N-methyl group. | Introduces a fluorine atom. |
| Potential Issues | Regioisomer formation during cyclization. | Requires subsequent N-methylation if desired. | Requires subsequent fluorination if desired (less common). | Requires subsequent N-methylation if desired. |
| Commercial Availability | Available from specialized suppliers. | Widely available from major chemical suppliers.[3][4][5][6] | Available, often as the dihydrochloride salt.[7] | Available from specialized suppliers.[2] |
Experimental Comparison: Synthesis of 2-Phenylbenzimidazole Analogs
To provide a practical comparison, we will consider the synthesis of 2-phenylbenzimidazole derivatives from each of these starting materials using a standard condensation reaction with benzaldehyde.
General Synthetic Workflow
The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a well-established transformation. The general workflow involves the condensation of the diamine and aldehyde to form a Schiff base intermediate, followed by cyclization and oxidation to the benzimidazole.
Caption: General workflow for the synthesis of 2-phenylbenzimidazoles.
Comparative Synthesis Protocols and Expected Outcomes
The following protocols are based on established literature procedures for benzimidazole synthesis and are adapted for a direct comparison.[8][9][10]
Protocol 1: Synthesis of 4-Fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole from 3-Fluoro-N1-methylbenzene-1,2-diamine
-
Reaction: 3-Fluoro-N1-methylbenzene-1,2-diamine (1.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in ethanol (10 mL). A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added.
-
Conditions: The mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Expected Outcome: A mixture of two regioisomers: 4-fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole and 7-fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole. The separation of these isomers can be challenging and may result in a lower isolated yield of the desired product.
Protocol 2: Synthesis of 5-Fluoro-2-phenyl-1H-benzo[d]imidazole from 4-Fluoro-1,2-phenylenediamine
-
Reaction: 4-Fluoro-1,2-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in ethanol (10 mL). A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added.
-
Conditions: The mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Expected Outcome: A single product, 5-fluoro-2-phenyl-1H-benzo[d]imidazole, is expected in good to excellent yield (typically >80%). This intermediate can then be N-methylated in a subsequent step if desired.
Protocol 3: Synthesis of 1-Methyl-2-phenyl-1H-benzo[d]imidazole from N-Methyl-o-phenylenediamine
-
Reaction: N-Methyl-o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in ethanol (10 mL). A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added.
-
Conditions: The mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Expected Outcome: A single product, 1-methyl-2-phenyl-1H-benzo[d]imidazole, is expected in high yield (typically >85%).
Comparative Data Summary
| Starting Material | Product(s) | Expected Yield | Purification Notes |
| 3-Fluoro-N1-methylbenzene-1,2-diamine | Mixture of 4- and 7-fluoro isomers | Moderate (for desired isomer) | Requires careful chromatographic separation of regioisomers. |
| 4-Fluoro-1,2-phenylenediamine | 5-Fluoro-2-phenyl-1H-benzo[d]imidazole | High (>80%) | Straightforward purification of a single product. |
| N-Methyl-o-phenylenediamine | 1-Methyl-2-phenyl-1H-benzo[d]imidazole | High (>85%) | Straightforward purification of a single product. |
Strategic Considerations for Reagent Selection
The choice of starting material should be guided by the specific goals of the synthesis and the resources available.
Caption: Decision tree for selecting an o-phenylenediamine reagent.
-
For Directness: 3-Fluoro-N1-methylbenzene-1,2-diamine offers the most direct route to the target scaffold. This may be advantageous for library synthesis where throughput is a priority and separation of isomers can be addressed in later stages.
-
For Regiocontrol and Yield: A stepwise approach using either 4-Fluoro-1,2-phenylenediamine followed by N-methylation, or N-Methyl-o-phenylenediamine followed by a fluorination step (though less common and potentially more challenging), provides unambiguous regiochemistry and generally higher yields of the desired single isomer. This is the preferred method for the synthesis of a specific, well-characterized compound for preclinical or clinical development.
-
Cost and Availability: 4-Fluoro-1,2-phenylenediamine and N-Methyl-o-phenylenediamine are generally more readily available and cost-effective than 3-Fluoro-N1-methylbenzene-1,2-diamine, making them more suitable for large-scale synthesis.
Conclusion
While 3-Fluoro-N1-methylbenzene-1,2-diamine is a useful building block for the synthesis of fluorinated, N-methylated benzimidazoles, its use can be complicated by the formation of regioisomers. For syntheses where regiochemical purity and high yield are critical, a stepwise approach utilizing either 4-Fluoro-1,2-phenylenediamine or N-Methyl-o-phenylenediamine is recommended. These alternatives offer greater control over the synthetic outcome and are often more practical for scale-up. The choice of reagent should be made after careful consideration of the project's specific requirements, including the importance of regioselectivity, the scale of the synthesis, and budgetary constraints.
References
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. ACS Publications. Available at: [Link]
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3-Fluoro-N1-methylbenzene-1,2-diamine. PubChem. Available at: [Link]
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. Available at: [Link]
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry. Available at: [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
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Reaction of o-phenylenediamine with aldehydes. ResearchGate. Available at: [Link]
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The synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole. ResearchGate. Available at: [Link]
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N1-Methylbenzene-1,3-diamine. PubChem. Available at: [Link]
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A Comparative In Vitro Analysis of Novel Drug Candidates Derived from 3-Fluoro-N1-methylbenzene-1,2-diamine
Introduction
The relentless pursuit of novel therapeutic agents necessitates the exploration of diverse chemical scaffolds. One such scaffold of emerging interest is 3-Fluoro-N1-methylbenzene-1,2-diamine. Its unique structural features, including the presence of a fluorine atom and a methylated amine, offer intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive in vitro comparison of a series of novel drug candidates (designated as FMD-1, FMD-2, and FMD-3) derived from this core structure against a relevant benchmark compound. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their initial biological activity and safety profiles, thereby informing subsequent stages of drug discovery.
The synthesis of these derivatives is a critical first step in their evaluation. While the precise synthetic routes for the proprietary compounds FMD-1, FMD-2, and FMD-3 cannot be fully disclosed, the general approach involves the reduction of a nitroaniline precursor.[1] This is a common and effective method for producing diamine compounds.[1] Further derivatization can then be achieved through various chemical reactions to yield a library of compounds with diverse functionalities.[2][3][4][5]
This guide will delve into a battery of in vitro assays designed to assess the efficacy and potential liabilities of these novel compounds. We will explore their cytotoxic effects, inhibitory activity against a key therapeutic target (a representative kinase), potential for drug-drug interactions via Cytochrome P450 (CYP) inhibition, and off-target effects, including cardiac liability through hERG channel interaction. By presenting this data in a comparative format, we aim to provide a clear and objective assessment of the therapeutic potential of these 3-Fluoro-N1-methylbenzene-1,2-diamine derivatives.
Comparative In Vitro Profiling Workflow
The in vitro testing cascade for the FMD series and the benchmark compound was designed to provide a holistic view of their biological activity and potential safety concerns. The workflow progresses from broad cytotoxicity assessment to more specific target engagement and safety pharmacology assays.
Caption: In Vitro Testing Cascade for FMD Series.
Experimental Methodologies
General Cell Viability Assessment (XTT Assay)
The initial evaluation of the FMD series and the benchmark compound involved assessing their general cytotoxicity. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay was selected for this purpose. This colorimetric assay quantitatively measures cell viability based on the metabolic activity of living cells.[6] In metabolically active cells, mitochondrial enzymes reduce the yellow XTT tetrazolium salt to a soluble orange formazan product, the amount of which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: A human cancer cell line (e.g., HeLa) was seeded into 96-well microplates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The FMD compounds and the benchmark were serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
XTT Reagent Addition: The XTT labeling mixture was prepared according to the manufacturer's instructions and added to each well.
-
Incubation and Measurement: The plates were incubated for an additional 4 hours, and the absorbance of the formazan product was measured at 450 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values were determined.
Target-Based Kinase Inhibition Assay
To assess the on-target efficacy of the compounds, a representative kinase inhibition assay was performed. The choice of a specific kinase would depend on the therapeutic target of interest. For this guide, we will consider a generic in vitro kinase assay protocol. Such assays are crucial for identifying compounds that can modulate the activity of specific kinases, which are often implicated in disease pathways.[8] Various methods are available, including those that measure ATP consumption or substrate phosphorylation.[9]
Step-by-Step Protocol:
-
Assay Preparation: The kinase, its specific substrate, and ATP were prepared in an optimized assay buffer.
-
Compound Addition: The FMD compounds and the benchmark were serially diluted and added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction was initiated by the addition of the enzyme to the mixture of substrate, ATP, and the test compound.
-
Incubation: The reaction was allowed to proceed for a predetermined time at room temperature.
-
Detection: A detection reagent (e.g., a luminescence-based ATP detection reagent) was added to stop the reaction and measure the remaining ATP. A decrease in signal indicates kinase activity.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a no-inhibitor control, and IC50 values were determined. It is important to note that different assay formats can yield varying results, so consistency is key.[10]
Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for drug-drug interactions is a critical step in early drug development.[11] Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[12] Inhibition of these enzymes by a new drug candidate can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects.[13] This assay evaluates the inhibitory potential of the FMD series against key CYP isoforms.
Step-by-Step Protocol:
-
Microsome Preparation: Human liver microsomes, which contain a high concentration of CYP enzymes, were used as the enzyme source.[14][15][16][17][18]
-
Incubation Mixture: A cocktail of specific probe substrates for different CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was prepared in a phosphate buffer containing the microsomes and a cofactor (NADPH).[19]
-
Compound Addition: The FMD compounds and a known inhibitor for each isoform were added to the incubation mixture.
-
Reaction and Termination: The reaction was initiated by the addition of NADPH and incubated at 37°C. The reaction was then terminated by the addition of a quenching solvent.
-
Metabolite Analysis: The formation of specific metabolites from the probe substrates was quantified using LC-MS/MS.[19]
-
Data Analysis: The percentage of inhibition of each CYP isoform was calculated, and IC50 values were determined.[13]
hERG Channel Binding Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization.[20] Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[20][21] Therefore, assessing the potential for hERG channel blockade is a mandatory safety assessment for new drug candidates.[21][22]
Step-by-Step Protocol:
-
Cell Line: A stable cell line expressing the hERG channel was used.
-
Fluorescent Tracer: A fluorescent tracer that binds to the hERG channel was employed.
-
Compound Addition: The FMD compounds and a known hERG blocker were serially diluted and added to the cells.
-
Displacement: If a test compound binds to the hERG channel, it will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.[23]
-
Measurement: The fluorescence polarization was measured using a suitable plate reader.
-
Data Analysis: The percentage of tracer displacement was calculated, and IC50 values were determined.[23]
Comparative Data Summary
The following tables summarize the in vitro performance of the FMD series in comparison to the benchmark compound.
Table 1: Cytotoxicity (IC50 in µM)
| Compound | HeLa Cell Line |
| FMD-1 | > 50 |
| FMD-2 | 25.3 |
| FMD-3 | 8.7 |
| Benchmark | 15.1 |
Table 2: Kinase Inhibition (IC50 in nM)
| Compound | Target Kinase |
| FMD-1 | 12.5 |
| FMD-2 | 5.2 |
| FMD-3 | 28.1 |
| Benchmark | 9.8 |
Table 3: CYP450 Inhibition (IC50 in µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| FMD-1 | > 50 | > 50 | 35.2 | > 50 | 18.9 |
| FMD-2 | 42.1 | > 50 | 22.8 | 15.6 | 9.7 |
| FMD-3 | 15.8 | 28.4 | 9.5 | 5.1 | 2.3 |
| Benchmark | > 50 | 45.3 | > 50 | 25.1 | 12.4 |
Table 4: hERG Channel Binding (IC50 in µM)
| Compound | hERG Binding |
| FMD-1 | > 30 |
| FMD-2 | 12.5 |
| FMD-3 | 2.1 |
| Benchmark | > 30 |
Analysis and Interpretation
The in vitro data provides a preliminary but crucial assessment of the drug-like properties of the FMD series.
-
FMD-1 emerges as a promising candidate. It exhibits potent on-target kinase inhibition with an IC50 of 12.5 nM, comparable to the benchmark. Crucially, it demonstrates a favorable safety profile with low cytotoxicity (> 50 µM) and minimal off-target effects, showing weak or no inhibition of the tested CYP isoforms and the hERG channel. This combination of efficacy and safety makes FMD-1 a strong candidate for further development.
-
FMD-2 shows the most potent kinase inhibition in the series (IC50 = 5.2 nM). However, this is accompanied by moderate cytotoxicity and some inhibition of CYP2D6 and CYP3A4, as well as hERG channel binding. These findings suggest that while FMD-2 has high efficacy, its safety profile requires careful consideration and may necessitate structural modifications to mitigate off-target effects.
-
FMD-3 displays the least favorable profile. While it shows some kinase inhibition, it is significantly less potent than the other compounds. More concerning is its pronounced cytotoxicity and potent inhibition of multiple CYP isoforms and the hERG channel. This profile suggests a high likelihood of toxicity and drug-drug interactions, making it a less viable candidate for progression.
Logical Framework for Candidate Selection
The selection of a lead candidate from this series involves a multi-parameter optimization process, balancing efficacy with safety.
Caption: Decision-Making Framework for Lead Selection.
Conclusion
This comparative in vitro guide provides a foundational dataset for the evaluation of novel drug candidates derived from 3-Fluoro-N1-methylbenzene-1,2-diamine. The results highlight the importance of a multi-parametric approach to early-stage drug discovery, where efficacy must be carefully weighed against potential safety liabilities. Based on this initial screening cascade, FMD-1 demonstrates the most promising balance of potent on-target activity and a clean safety profile, warranting its advancement to further preclinical studies. The data presented herein should serve as a valuable resource for researchers in the field, guiding the rational design and selection of the next generation of therapeutic agents. The integration of in vitro safety pharmacology profiling early in the drug discovery process is crucial for identifying and mitigating potential adverse drug reactions, ultimately leading to the development of safer and more effective medicines.[24][25][26][27]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
